Potassium methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
CAS No. |
2386-56-3 |
|---|---|
Molecular Formula |
CH4KO3S |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
potassium;methanesulfonate |
InChI |
InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4); |
InChI Key |
MMDSSERULWYGSW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)[O-].[K+] |
Canonical SMILES |
CS(=O)(=O)O.[K] |
Other CAS No. |
2386-56-3 |
Pictograms |
Irritant |
Related CAS |
75-75-2 (Parent) |
Synonyms |
arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |
Origin of Product |
United States |
Significance of Methanesulfonates in Chemical Sciences
Methanesulfonates, also known as mesylates, are derivatives of methanesulfonic acid (CH3SO3H). wikipedia.orgroyalsocietypublishing.org The methanesulfonate (B1217627) group is an excellent leaving group in nucleophilic substitution reactions, a property attributed to the efficient delocalization of the negative charge across the three oxygen atoms. royalsocietypublishing.org This characteristic makes methanesulfonate esters, such as methyl methanesulfonate and ethyl methanesulfonate, potent alkylating agents widely used in genetic research to induce mutations in DNA. royalsocietypublishing.orgsolubilityofthings.comsolubilityofthings.comwikipedia.org
The methanesulfonate anion itself is remarkably stable against hydrolysis and strong oxidizing agents. rsc.org This stability, combined with the high solubility of many of its metal salts, makes methanesulfonic acid and its salts attractive for various applications. wikipedia.orgrsc.org Methanesulfonic acid is considered a "green" reagent due to its low toxicity and biodegradability. myskinrecipes.comrsc.org
Overview of Research Trajectories for Alkali Metal Methanesulfonates
Research on alkali metal methanesulfonates, including lithium, sodium, and potassium salts, has followed several key trajectories, primarily driven by their electrochemical and structural properties.
Electrochemical Applications: Alkali metal methanesulfonates are crucial components in electrolytes for batteries and supercapacitors due to their high ionic conductivity and stability. myskinrecipes.com The choice of the alkali metal cation (Li+, Na+, K+) can significantly influence the performance of these electrochemical systems. rsc.orgnih.gov For instance, the differing coordination numbers of lithium and potassium ions with the methanesulfonate (B1217627) anion affect their solubility and reactivity.
Structural Analysis: The crystal structures of alkali metal methanesulfonates reveal interesting coordination chemistry. For example, lithium methanesulfonate crystallizes in a monoclinic system with the lithium ion having a four-fold coordination. royalsocietypublishing.org In contrast, potassium methanesulfonate has a more complex tetragonal structure where the potassium ion exhibits variable coordination of six, seven, and nine-fold. royalsocietypublishing.org These structural differences impact the physical and chemical properties of the salts.
Catalysis and Organic Synthesis: Alkali metal methanesulfonates can act as catalysts or co-catalysts in various organic reactions. cymitquimica.comchemicalbook.comprocurementresource.com Their use in reactions such as esterifications and polymerizations is valued for their mild and non-corrosive nature. myskinrecipes.com
Environmental and Atmospheric Chemistry: Metal methanesulfonate salts are formed naturally through the atmospheric oxidation of dimethyl sulfide (B99878) and subsequent reaction with cations. royalsocietypublishing.org These salts can act as condensation nuclei for cloud formation, highlighting their environmental significance. royalsocietypublishing.org
Scope and Objectives of Advanced Potassium Methanesulfonate Studies
Established Synthetic Routes for this compound
Aqueous Neutralization Reactions: Optimization Parameters and Yield Enhancement
The most established and straightforward method for synthesizing this compound (KCH₃SO₃) is through the aqueous neutralization of methanesulfonic acid (CH₃SO₃H) with potassium hydroxide (B78521) (KOH). procurementresource.com This reaction is a classic acid-base neutralization, forming the salt and water. The process is typically carried out by reacting equimolar amounts of the acid and base in an aqueous solution.
Key parameters for optimizing this reaction to enhance yield and purity include temperature control and post-reaction processing. The neutralization reaction is exothermic, and therefore, maintaining the reaction mixture in an ice bath (0–5°C) is crucial to manage the heat generated. Following neutralization, the this compound is isolated by evaporating the water, a step often performed at temperatures ranging from 120–150°C to obtain the crystalline product.
To ensure the production of high-purity this compound, further purification steps such as recrystallization from aqueous solutions are employed. This helps to remove any unreacted starting materials or impurities like potassium chloride (KCl). The purification process may involve multiple washing cycles with deionized water or dilute KOH solutions, followed by vacuum filtration to isolate the pure crystals. Purity is validated through analytical techniques like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to confirm the stoichiometric ratio of potassium to sulfur and CHNS analysis to verify the elemental composition.
Table 1: Optimization Parameters for Aqueous Neutralization Synthesis
| Parameter | Condition | Purpose |
| Reactant Ratio | 1:1 molar ratio of CH₃SO₃H to KOH | Ensures complete neutralization and maximizes product formation. procurementresource.com |
| Solvent | Deionized water | Provides a medium for the reaction and facilitates ion mobility. |
| Reaction Temperature | 0–5°C (Ice Bath) | Controls the exothermic nature of the reaction, preventing side reactions. |
| Evaporation Temperature | 120–150°C | Removes water to isolate the crystalline this compound. |
| Purification | Recrystallization, washing | Removes residual impurities to achieve high-purity product. |
Electrochemical Synthesis Approaches: Divided Cell Techniques and Anodic Dissolution
Electrochemical methods offer an alternative route for the synthesis of methanesulfonate salts, including this compound. One such method is the anodic dissolution of a metal in a methanesulfonic acid solution. googleapis.comrsc.org This process involves the electrochemically driven oxidation of the metal at the anode. googleapis.com
To enhance the efficiency and purity of the product, a divided electrochemical cell is often utilized. rsc.orgresearchgate.net This cell is separated into an anolyte and a catholyte chamber by an ion-exchange membrane, typically an anion-exchange membrane for this application. googleapis.comrsc.org In this setup, the metal anode dissolves into the anolyte. The anion-exchange membrane selectively allows the transport of methanesulfonate anions from the catholyte to the anolyte while preventing the movement of metal cations in the opposite direction. This separation is crucial to prevent the redeposition of the metal onto the cathode. rsc.orgnih.gov
For the synthesis of this compound specifically, this would involve the use of a potassium electrode or a source of potassium ions in the electrolyte. The process parameters, such as applied current and voltage, must be carefully controlled to ensure the desired reaction occurs and to prevent the formation of unwanted byproducts. googleapis.comrsc.org For instance, in the synthesis of silver methanesulfonate via anodic dissolution, a current of 4 A at a cell voltage of 5 V was initially applied, followed by a lower current and voltage. googleapis.com Similar principles would apply to this compound synthesis, with adjustments made for the specific electrochemical properties of potassium.
Novel Approaches in this compound Synthesis
Hydrothermal Synthesis for Crystal Growth and Morphology Control
Hydrothermal synthesis is a powerful technique for producing high-quality single crystals and controlling the morphology of materials. rsc.orgresearchgate.netrsc.org This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a closed system, such as an autoclave. researchgate.netcore.ac.uk It allows for the crystallization of substances that are not readily soluble under ambient conditions. core.ac.uk
In the context of methanesulfonates, hydrothermal methods have been successfully employed to synthesize new mixed-anionic sodium methanesulfonate compounds. rsc.orgrsc.org For example, compounds like Na₅(SO₃CH₃)₄(X) (where X is a different anion) have been prepared in high purity using hydrothermal techniques. rsc.org This approach has also been used to grow large, centimeter-sized crystals of these materials at room temperature through slow evaporation after the initial hydrothermal reaction. rsc.orgrsc.org
The parameters for hydrothermal synthesis, such as the composition of the reaction mixture, temperature, and reaction duration, can be precisely controlled to influence the crystal structure and size of the final product. aps.orgcam.ac.ukmdpi.com For instance, the synthesis of certain metal-organic frameworks has been optimized by modifying the reactive mixture composition and the temperature program to yield highly crystalline and pure phases. cam.ac.uk This level of control is advantageous for producing this compound with specific crystalline properties for advanced applications.
Anion Exchange Strategies for Intercalation in Layered Materials
Anion exchange is a versatile strategy for synthesizing novel materials by intercalating anions into the interlayer spaces of layered compounds, such as layered double hydroxides (LDHs). scirp.orgscirp.orgresearchgate.net This method involves exchanging the original interlayer anions of a precursor material with the desired anions, in this case, methanesulfonate. scirp.orgscirp.org
The synthesis of methanesulfonate-intercalated LDHs has been demonstrated using a precursor LDH, which is then stirred in a solution containing the methanesulfonate salt. scirp.orgscirp.orgresearchgate.net For example, a Li-Al-Cl precursor LDH was used to intercalate methanesulfonate anions by reacting it with a lithium methanesulfonate solution at 90°C for 12 hours. scirp.orgscirp.orgresearchgate.net This resulted in a significant increase in the interlayer spacing of the LDH, confirming the successful intercalation of the methanesulfonate anions. scirp.orgresearchgate.netresearchgate.net
The efficiency of the anion exchange can be confirmed by various analytical techniques, including X-ray diffraction (XRD) to measure the change in interlayer spacing and Fourier-transform infrared (FTIR) spectroscopy to verify the presence of the methanesulfonate group in the final product. researchgate.net This method provides a pathway to create novel layered materials incorporating this compound, which could have unique properties and applications.
Table 2: Comparison of Anion Exchange with Precursor
| Material | Interlayer Space (c') |
| Li-Al-Cl Precursor | 0.7630 nm |
| Li-Al-Methanesulfonate | 1.2886 nm |
Data sourced from studies on lithium aluminum layered double hydroxides. scirp.orgresearchgate.netresearchgate.net
Green Chemistry Principles in this compound Production
The production of this compound can be aligned with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. myskinrecipes.com Methanesulfonic acid itself is considered a "green" acid due to its high reactivity, low corrosivity, and biodegradability. rsc.org
The aqueous neutralization route for synthesizing this compound is inherently a green process. It utilizes water as a benign solvent, and the reaction has a high atom economy, with water being the only byproduct. procurementresource.com This method avoids the use of volatile organic solvents and harsh reaction conditions.
Furthermore, electrochemical synthesis methods also offer green advantages. academie-sciences.fr Anodic dissolution, for example, can be a cleaner route for producing metal salts, as it minimizes the use of chemical oxidizing agents and the generation of waste streams. googleapis.com The development of processes based on the direct reaction of methane (B114726) with sulfur trioxide to produce methanesulfonic acid represents a significant advancement in green chemistry, offering 100% atom economy. rsc.orgwikipedia.org The use of this compound derived from such green processes further enhances its environmental profile. myskinrecipes.com The low toxicity of this compound also contributes to its standing as a choice in green chemistry applications. myskinrecipes.com
Single Crystal X-ray Diffraction Analyses of this compound
Single crystal X-ray diffraction is a powerful technique that provides precise information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es Analyses performed at 150 K have been instrumental in determining the intricate structure of this compound. royalsocietypublishing.org
This compound crystallizes in the tetragonal space group I4/m. royalsocietypublishing.org Its structure is notably more complex than that of its lithium counterpart, featuring 12 formula units within the primitive cell. royalsocietypublishing.orgnih.gov The detailed crystallographic data and refinement parameters are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | CH₃KO₃S |
| Formula Weight | 134.20 g/mol |
| Temperature | 150 K |
| Crystal System | Tetragonal |
| Space Group | I4/m |
| a (Å) | 11.2335(4) |
| b (Å) | 11.2335(4) |
| c (Å) | 10.3688(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1308.23(12) |
| Z | 12 |
Data sourced from Parker et al. (2020). royalsocietypublishing.org
A significant feature of the this compound crystal structure is the presence of three distinct coordination environments for the potassium ions. royalsocietypublishing.orgroyalsocietypublishing.org The K⁺ ions occupy three different crystallographic sites, resulting in coordination numbers of six, seven, and nine. royalsocietypublishing.org In each of these environments, the potassium ion is coordinated exclusively by oxygen atoms from the sulfonate groups of the methanesulfonate anions. royalsocietypublishing.org The site symmetry for each of these distinct potassium sites is Cₛ. royalsocietypublishing.org
Table 2: Potassium Ion Coordination Environments
| K⁺ Site | Coordination Number | Shortest K-O Distance (Å) | Longest K-O Distance (Å) | Average K-O Distance (Å) |
|---|---|---|---|---|
| K1 | 6 | 2.709 | 2.802 | 2.756 |
| K2 | 7 | 2.721 | 3.033 | 2.871 |
| K3 | 9 | 2.766 | 3.149 | 2.996 |
Data sourced from Parker et al. (2020). royalsocietypublishing.org
The crystal structure of this compound presents a stark contrast to other alkali metal methanesulfonates.
Lithium Methanesulfonate (Li(CH₃SO₃)) : This salt has a much simpler structure, crystallizing in the monoclinic space group C2/m with only two formula units in the primitive cell. royalsocietypublishing.orgnih.gov The lithium ion is four-fold coordinated by oxygen atoms in a distorted tetrahedral geometry. royalsocietypublishing.orgroyalsocietypublishing.org This is fundamentally different from the complex potassium salt with its multiple six-, seven-, and nine-fold coordination sites. royalsocietypublishing.org
Sodium Methanesulfonate (Na(CH₃SO₃)) : The sodium salt crystallizes in the orthorhombic space group Pbma. rsc.org Its structure is characterized by a layered arrangement, consisting of [Na₅(SO₃CH₃)₄]⁺ layers with intercalated [SO₃CH₃]⁻ anions. rsc.org
Despite the significant differences in crystal packing and metal ion coordination between the lithium, sodium, and potassium salts, the molecular geometry of the methanesulfonate anion itself remains remarkably consistent across these structures. royalsocietypublishing.org
Advanced Vibrational Spectroscopic Investigations
Vibrational spectroscopy provides deep insights into the bonding, intermolecular interactions, and lattice dynamics within a crystal.
Infrared and Raman spectra of this compound have been extensively studied. royalsocietypublishing.orgresearchgate.net A key finding from these studies relates to the nature of the interaction between the K⁺ cation and the methanesulfonate anion. In the infrared spectrum of lithium methanesulfonate, the asymmetric S–O stretching mode shows a clear splitting, which is indicative of a significant covalent interaction between the Li⁺ ion and the sulfonate group. royalsocietypublishing.orgnih.gov In contrast, the spectrum of this compound shows no such splitting in this region. royalsocietypublishing.orgnih.gov This lack of splitting strongly suggests that this compound is a purely ionic material, where the electrostatic forces are dominant and specific coordination bonds are weak. nih.govroyalsocietypublishing.org Theoretical simulations support this, indicating that the methanesulfonate anion preferentially pairs with K⁺ over Na⁺ in aqueous environments. researchgate.net A distinct sulfonate group vibration is observed at 1187 cm⁻¹ in the FTIR spectrum.
Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for probing the vibrational states (phonons) of a material, providing information that is complementary to IR and Raman techniques. researchgate.net The INS spectrum for this compound has been recorded, offering a more complete picture of its vibrational dynamics. royalsocietypublishing.orgresearchgate.net These experimental spectra, particularly when combined with periodic Density Functional Theory (DFT) calculations, allow for more definitive assignments of the observed vibrational modes. royalsocietypublishing.org The INS data were collected at low temperatures (<20 K) using instruments like the TOSCA spectrometer at the ISIS Neutron and Muon Source, providing high-resolution data on the phonon dynamics of the crystal lattice. royalsocietypublishing.orgstfc.ac.uk
Correlation between Spectroscopic Signatures and Ionic Character
The ionic character of this compound is clearly reflected in its vibrational spectra, particularly when analyzed using Fourier Transform Infrared (FTIR) spectroscopy. A significant correlation exists between the nature of the bonding in methanesulfonate salts and the behavior of the asymmetric S–O stretching mode in their infrared spectra. fishersci.com
In the case of this compound, the infrared spectrum shows no splitting of the asymmetric S–O stretch mode. thermofisher.com This lack of splitting is a key spectroscopic signature indicating a purely ionic material, where the methanesulfonate anion (CH₃SO₃⁻) and the potassium cation (K⁺) are not engaged in significant covalent bonding interactions. thermofisher.com The distinct sulfonate group vibrations for this compound are observed at 1187 cm⁻¹, a feature absent in non-ionized methanesulfonic acid.
This contrasts sharply with other alkali metal methanesulfonates, such as lithium methanesulfonate. In the lithium salt, a clear splitting of the asymmetric S–O stretch mode is observed, which signifies a distinct bonding interaction between the lithium ion and the methanesulfonate group. fishersci.comthermofisher.com Therefore, the analysis of the vibrational spectrum serves as a powerful tool to confirm the predominantly ionic nature of this compound in the solid state. thermofisher.com
Thermal Behavior and Decomposition Pathways
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies
This compound is recognized for its good thermal stability, which allows it to be used across a range of temperatures without decomposition. cymitquimica.com While specific melting point and detailed phase transition enthalpy data from Differential Scanning Calorimetry (DSC) are not extensively detailed in the reviewed literature, general thermal stability has been noted. Some sources suggest that decomposition may begin at temperatures above 150°C. Detailed TGA and DSC curves providing specific onset temperatures of decomposition or melting points for pure this compound are not consistently available in public literature. fishersci.com
Mechanisms of Thermal Decomposition and Identification of Gaseous Products
The thermal decomposition of this compound, particularly at elevated temperatures such as those encountered during combustion, leads to the release of irritating gases and vapors. fishersci.comthermofisher.com The primary hazardous decomposition products identified are sulfur oxides (SOx) and potassium oxides. fishersci.comthermofisher.com Combustion may also produce other typical pyrolysis products of organic materials, including carbon monoxide (CO) and carbon dioxide (CO₂). scbt.com
Stability under Varied Environmental Conditions
This compound is chemically stable under standard ambient conditions of room temperature. sigmaaldrich.cn However, its stability is influenced by specific environmental factors, most notably moisture. The compound is hygroscopic, meaning it readily absorbs moisture from the air. thermofisher.comcymitquimica.com Therefore, to maintain its integrity, it should be stored in a dry, well-ventilated place with the container tightly closed, often under an inert atmosphere. thermofisher.comsigmaaldrich.cn
The compound is considered stable and does not undergo hazardous polymerization. fishersci.com However, it is incompatible with strong oxidizing agents. fishersci.comscbt.comsigmaaldrich.cn Contact with such materials should be avoided as it can lead to reactions that compromise the stability of the compound. scbt.com
Interactive Data Tables
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Tetragonal | thermofisher.com |
| Space Group | I4/m | thermofisher.com |
| Formula Units per Primitive Cell (Z) | 12 | thermofisher.com |
| Potassium Ion (K⁺) Coordination | 6-fold, 7-fold, 9-fold | fishersci.comthermofisher.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Signature | Interpretation | Reference |
| Infrared (IR) Spectroscopy | No splitting of the asymmetric S-O stretch mode | Confirms a purely ionic material | fishersci.comthermofisher.com |
| FTIR Spectroscopy | Distinct sulfonate group vibrations at 1187 cm⁻¹ | Confirms ionization |
Solution Phase Behavior and Advanced Electrochemical Properties
Thermodynamics of Dissolution and Solvation Phenomena
The behavior of potassium methanesulfonate (B1217627) in solution is fundamental to its application in various chemical and electrochemical processes. This section explores its solubility in different solvent systems and the nature of its ionic interactions in solution.
Solubility Studies in Aqueous and Non-Aqueous Solvent Systems
Potassium methanesulfonate is known for its high solubility in aqueous solutions. udhtu.edu.uaresearchgate.net This property is comparable to that of other metal methanesulfonates, which often exhibit solubilities in the range of hundreds of grams per liter at room temperature. researchgate.net The high aqueous solubility makes it a suitable component for various applications requiring concentrated electrolyte solutions.
In addition to water, this compound is also soluble in several polar organic solvents. researchgate.net While comprehensive quantitative data across a wide range of non-aqueous solvents is not extensively documented in single sources, its solubility in solvents like methanol, ethanol, acetone, and acetic acid has been noted. researchgate.net The solubility in these organic solvents is a critical factor for its use in non-aqueous electrochemical systems, such as certain types of batteries and organic synthesis.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Scientific Name | Formula | Solubility |
|---|---|---|---|
| Water | Water | H₂O | Highly soluble udhtu.edu.uaresearchgate.net |
| Methanol | Methanol | CH₃OH | Soluble researchgate.net |
| Ethanol | Ethanol | C₂H₅OH | Soluble researchgate.net |
| Acetone | Propan-2-one | C₃H₆O | Soluble researchgate.net |
| Acetic Acid | Ethanoic Acid | C₂H₄O₂ | Soluble researchgate.net |
Ionic Interactions and Weakly Coordinating Anion Behavior in Solution
The methanesulfonate anion (CH₃SO₃⁻) is characterized as a weakly coordinating anion. researchgate.net This means that in solution, it has a reduced tendency to form strong coordinate bonds with the potassium cation (K⁺) or other metal cations present. In dilute aqueous solutions, it is presumed that the methanesulfonate anion primarily resides in the second coordination sphere of the metal ion, with the first coordination sphere being occupied by water molecules. researchgate.net This results in weaker ion-pairing compared to salts with more strongly coordinating anions.
The weakly coordinating nature of the methanesulfonate anion is advantageous in many applications. For instance, it minimizes the formation of double salts with rare-earth or transition metals, which can be beneficial in processes like leaching. udhtu.edu.ua The dissociation of this compound in solution can be described by the equilibrium between the ion pair and the free ions. The dissociation constant (Kd) and its reciprocal, the association constant (Ka), quantify this equilibrium. derangedphysiology.compharmacologycanada.org A lower Kd value signifies a higher degree of dissociation and, consequently, a higher affinity between the ligand and receptor is not the correct context here. A lower Kd indicates a greater tendency for the salt to exist as free ions in solution. derangedphysiology.com While specific values for this compound are not always readily available across all solvent systems, studies on similar electrolytes in solvent mixtures like propylene (B89431) carbonate and ethylene (B1197577) carbonate provide insights into these interactions through the calculation of association constants. researchgate.net
Table 2: Ionic Interaction Properties of this compound
| Property | Description | Significance |
|---|---|---|
| Weakly Coordinating Anion | The methanesulfonate anion has a low tendency to form strong coordinate bonds with cations. researchgate.net | Promotes higher concentrations of free ions in solution, enhancing conductivity. |
| Association Constant (Kₐ) | A measure of the equilibrium between ion pairs and free ions in solution. derangedphysiology.com | A lower Kₐ value indicates weaker ion pairing and greater dissociation. |
| Dissociation Constant (KᏧ) | The reciprocal of the association constant, indicating the extent of dissociation. derangedphysiology.compharmacologycanada.org | A higher KᏧ value corresponds to a greater concentration of free ions. |
Ionic Transport Phenomena and Conductivity Measurements
The efficiency of this compound as an electrolyte is directly related to its ability to facilitate ionic transport, which is quantified by its ionic conductivity. This section delves into the determination of its ionic conductivity and the influence of temperature on this property.
Determination of Ionic Conductivities in Liquid and Solid Electrolytes
The ionic conductivity of an electrolyte is a measure of its ability to conduct electricity through the movement of ions. For this compound-based electrolytes, this property is crucial for their performance in electrochemical devices. The high solubility and weakly coordinating nature of the methanesulfonate anion contribute to high ionic conductivities in concentrated solutions. researchgate.netacs.org
In liquid electrolytes, the ionic conductivity of this compound has been studied in various solvent systems. For instance, its behavior has been investigated in binary mixtures of propylene carbonate and ethylene carbonate, where limiting molar conductivities and ionic conductivities have been determined. researchgate.netacs.org In solid polymer electrolytes, the incorporation of potassium salts, including those with the methanesulfonate anion, is a strategy to achieve solid-state ion conduction. The conductivity in these systems is dependent on the polymer matrix, the salt concentration, and the temperature. uitm.edu.mymdpi.com
Table 3: Ionic Conductivity of this compound in Different Electrolyte Systems
| Electrolyte System | Solvent/Matrix | Limiting Molar Conductivity (Λ₀) / S·cm²·mol⁻¹ | Ionic Conductivity (σ) / S·cm⁻¹ | Reference |
|---|---|---|---|---|
| Liquid Electrolyte | 20 mass % Propylene Carbonate + Ethylene Carbonate at 25 °C | 33.19 | - | acs.org |
| Liquid Electrolyte | 80 mass % Propylene Carbonate + p-Xylene at 25 °C | - | - | researchgate.net |
| Solid Polymer Electrolyte | Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) based | - | Varies with composition and temperature | uitm.edu.mymdpi.com |
| Solid Polymer Electrolyte | Poly(ethylene oxide) (PEO) based | - | Varies with composition and temperature | uitm.edu.my |
Note: Specific conductivity values are highly dependent on the exact composition and conditions of the electrolyte system.
Temperature Dependence of Electrical Conductivity and Activation Energy Analysis
The electrical conductivity of this compound electrolytes is significantly influenced by temperature. Generally, as the temperature increases, the viscosity of the solvent decreases, and the mobility of the ions increases, leading to higher ionic conductivity. mdpi.com This temperature dependence often follows the Arrhenius or Vogel-Tamman-Fulcher (VTF) relationship. uitm.edu.my
The Arrhenius equation describes the relationship between conductivity (σ), a pre-exponential factor (σ₀), the activation energy for ion transport (Ea), the ideal gas constant (R), and the absolute temperature (T):
σ = σ₀ * exp(-Ea / RT)
The activation energy (Ea) represents the energy barrier that ions must overcome to move through the electrolyte. A lower activation energy implies more facile ion transport. In solid polymer electrolytes, the activation energy is related to the segmental motion of the polymer chains that facilitates ion movement. olemiss.eduaps.org For example, in certain polymer systems, activation energies for ionic transport have been calculated from the slope of Arrhenius plots (ln(σ) vs. 1/T). olemiss.edu
Table 4: Temperature Dependence of Conductivity and Activation Energy
| Electrolyte System | Temperature Range (°C) | Conductivity Behavior | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|---|
| Methanesulfonate-based Protic Ionic Liquids | 65 - 120 | Arrhenius-type | Varies with cation | mdpi.com |
| PEG-based Polymer Electrolyte | Ambient and above | Arrhenius-type | ~44.82 | olemiss.edu |
| Solid Polymer Electrolytes | - | Generally increases with temperature | Dependent on polymer and salt | uitm.edu.myavmachado-lab.org |
Note: Activation energies are specific to the electrolyte system under investigation.
Electrochemical Applications and Electrolyte System Development
The favorable properties of this compound, including its high solubility, good ionic conductivity, and the weakly coordinating nature of its anion, make it a valuable component in the development of advanced electrolyte systems for various electrochemical applications.
Methanesulfonate-based electrolytes are increasingly being used in the electrodeposition of metals and alloys. For instance, they have been successfully employed in the electroplating of lead and tin. researchgate.netresearchgate.netmdpi.comconicet.gov.ar These electrolytes offer a safer and more environmentally friendly alternative to traditional strong acid baths. In the electrodeposition of lead-tin alloys, the composition of the methanesulfonate bath, including the concentration of metal ions and the presence of organic additives, can be tailored to achieve high-quality, microcrystalline coatings with a desired alloy composition. researchgate.net
Table 5: Applications of this compound in Electrochemical Systems
| Application | Electrolyte Components | Key Findings | Reference |
|---|---|---|---|
| Lead-Tin Alloy Electrodeposition | Lead methanesulfonate, Tin methanesulfonate, Methanesulfonic acid, Organic additives | Enables high-quality, microcrystalline coatings; alloy composition can be controlled by current density and temperature. | researchgate.net |
| Lead Dioxide Electrodeposition | Lead methanesulfonate, Methanesulfonic acid, Potassium perfluorobutanesulfonate | The addition of the potassium salt acts as a dopant, influencing the kinetics and properties of the deposited material. | udhtu.edu.uascilit.com |
| Vanadium Redox Flow Battery (VRFB) | Vanadium ions in methanesulfonic acid | Methanesulfonic acid enhances the thermal stability and electrochemical properties of the vanadium electrolyte. | researchgate.netfbicrc.com.au |
| Vanadium-Cerium Redox Flow Battery | Vanadium and Cerium ions in methanesulfonic acid | Use of methanesulfonic acid supported electrolytes with a selective membrane significantly reduces capacity fade and improves cycle life. | rsc.orgosti.gov |
Table 6: List of Chemical Compounds | Compound Name | | | :--- | | Acetone | | Acetic Acid | | Barium Methanesulfonate | | Cerium(III) Methanesulfonate | | Cerium(IV) Methanesulfonate | | Ethanol | | Ethylene Carbonate | | Lead(II) Methanesulfonate | | Lead Dioxide | | Lithium Hydroxide (B78521) | | Methanol | | Methanesulfonic Acid | | p-Xylene | | Potassium Chloride | | Potassium Hydroxide | | Potassium Iodide | | this compound | | Potassium Nitrate | | Potassium Perchlorate | | Potassium Perfluorobutanesulfonate | | Propylene Carbonate | | Silver Methanesulfonate | | Silver Oxide | | Sodium Hydroxide | | Sodium Methanesulfonate | | Strontium Carbonate | | Strontium Methanesulfonate | | Tin(II) Methanesulfonate | | Water | | Zinc(II) Methanesulfonate |
Role in Non-Aqueous Electrochemical Cells (e.g., Supercapacitors, Redox Flow Batteries)
This compound (KMS) is a salt of methanesulfonic acid (MSA) that is finding increasing application in non-aqueous electrochemical cells, such as supercapacitors and redox flow batteries (RFBs). Its utility in these systems stems from its high solubility and good electrical conductivity.
In the realm of supercapacitors , which are high-power energy storage devices, the electrolyte plays a crucial role in performance. wiley.com Non-aqueous electrolytes are often employed to achieve higher operating voltages. wiley.com While specific research focusing solely on this compound in non-aqueous supercapacitors is not extensively detailed in the provided results, the use of potassium salts and methanesulfonate-based systems is evident. For instance, potassium iodide (KI) has been used as a redox-active additive in non-aqueous gel polymer electrolytes to enhance the specific energy of carbon supercapacitors. researchgate.net This suggests that potassium salts can play a significant role in the electrochemical performance of these devices.
Redox Flow Batteries (RFBs) are promising for large-scale energy storage. tandfonline.com The electrolyte in an RFB is a key component, and methanesulfonic acid-based electrolytes have shown significant advantages. rsc.org MSA-based electrolytes can enhance the solubility of redox-active species, a critical factor for achieving high energy density. rsc.orgwiley.com For example, in vanadium-cerium RFBs, using methanesulfonic acid as the supporting electrolyte has been shown to improve the solubility of cerium, addressing a major drawback of traditional sulfuric acid-based systems. rsc.org This reformulation led to a 30% improvement in practical capacity and significantly reduced capacity fade over 100 cycles. rsc.org Similarly, in soluble lead flow batteries, lead methanesulfonate is used as the electrolyte due to its high solubility compared to other lead salts. mdpi.com While these examples focus on the methanesulfonate anion and other cations, the use of this compound as a supporting electrolyte in such systems is a logical extension, given its properties. The high solubility of metal methanesulfonate salts is a key advantage in these applications. rsc.org
Industrial Electroplating Processes: Mechanism and Performance in Metal Deposition (e.g., Tin, Bismuth, Lead, Cobalt)
Methanesulfonic acid (MSA) and its salts, including this compound, are increasingly used in industrial electroplating due to their environmentally friendly nature compared to traditional electrolytes like fluoroboric acid. researchgate.netresearchgate.net MSA-based electrolytes offer high solubility for metal salts, good conductivity, and are less corrosive. rsc.orgresearchgate.net
Tin (Sn) and Tin-Alloy Plating: MSA-based electrolytes are a well-established alternative for tin and tin-lead solder electrodeposition, particularly in the electronics industry. researchgate.netresearchgate.net The high solubility of tin in MSA allows for the formulation of stable plating baths. researchgate.net The mechanism of tin deposition from MSA has been studied using electrochemical techniques, which indicate a quasi-reversible process controlled by diffusion. mdpi.com The resulting tin deposits are often uniform and dense. mdpi.com
Bismuth (Bi) Plating: Methanesulfonic acid is also utilized in the electrodeposition of bismuth. mdpi.com It provides a stable medium for bismuth ions, which can be prone to hydrolysis in other electrolytes. google.com This stability allows for the electrodeposition of tin-bismuth alloys with a wide range of compositions from a single plating bath. google.com
Lead (Pb) Plating: The high solubility of lead methanesulfonate makes MSA an excellent electrolyte for lead electrodeposition and electrorefining. mdpi.comresearchgate.net This is a significant advantage over sulfuric acid, where the formation of insoluble lead sulfate (B86663) limits the process. mdpi.com MSA-based electrolytes are being investigated as a greener alternative to fluorosilicic acid in processes like the Betts process for lead refining. researchgate.net
Cobalt (Co) Plating: While specific details on the use of this compound for cobalt plating are limited in the provided results, the general principles of using MSA-based electrolytes apply. The electrodeposition of cobalt has been studied in various electrolytes, and the mechanism often involves a quasi-reversible, diffusion-controlled process. scispace.com
The general mechanism for metal (M) deposition from a methanesulfonate solution involves the reduction of the metal cation (Mⁿ⁺) at the cathode:
Mⁿ⁺ + ne⁻ → M(s)
The performance of the plating process, including the quality of the deposit, is influenced by factors such as the concentration of the metal salt and free MSA, current density, and temperature. researchgate.net
Electrochemical Regeneration and Salt Splitting Processes
Electrochemical regeneration and salt splitting are processes used to recover and reuse chemicals, contributing to more sustainable industrial practices. Methanesulfonic acid and its salts are well-suited for such applications due to their high electrochemical stability. rsc.org
Electrochemical Regeneration: In processes like electroplating, rinse waters can contain significant amounts of metal methanesulfonate salts. Electrochemical methods can be employed to regenerate the methanesulfonic acid from these solutions. rsc.org This can be achieved in a divided electrochemical cell where the metal is deposited at the cathode, and the methanesulfonate anions migrate across an anion exchange membrane to the anolyte, where they combine with protons generated at the anode to form MSA. rsc.org The regenerated MSA can then be reused to prepare fresh electroplating baths. rsc.org
Salt Splitting: Salt splitting refers to the process of converting a salt into its corresponding acid and base. This is particularly relevant in hydrometallurgical processes where a base like sodium hydroxide is used for pH control, leading to the formation of sodium methanesulfonate in the final solution. rsc.org While specific studies on the salt splitting of this compound were not found, the principles are similar to those for sodium methanesulfonate. Bipolar membrane electrodialysis is a common technique for salt splitting of salts like sodium sulfate, and similar methods could potentially be applied to methanesulfonate salts. rsc.org This process would regenerate both the methanesulfonic acid and the corresponding base (e.g., potassium hydroxide), reducing waste and chemical consumption. rsc.org
Another approach to regenerating MSA from its salts involves chemical precipitation. For instance, adding sulfuric acid to a solution of calcium methanesulfonate precipitates calcium sulfate, leaving behind regenerated MSA. rsc.org
Electrochemical Characterization Methodologies
Cyclic Voltammetry for Redox Behavior and Reaction Kinetics
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties and reaction kinetics of chemical species. numberanalytics.com It involves scanning the potential of a working electrode and measuring the resulting current. als-japan.com This method is widely used to study the electrochemical behavior of various systems, including those involving methanesulfonate electrolytes. researchgate.net
In the context of this compound and related systems, CV can provide valuable information about:
Redox Potentials: The potentials at which oxidation and reduction reactions occur can be determined from the positions of the current peaks in the voltammogram. als-japan.com
Reversibility of Reactions: By comparing the anodic and cathodic peak currents and their separation, the reversibility of the electron transfer process can be assessed. For a reversible system, the ratio of the peak currents is close to one, and the peak separation is approximately 59/n mV, where n is the number of electrons transferred. libretexts.org
Reaction Kinetics: The scan rate dependence of the peak currents and potentials can provide insights into the kinetics of the electrode reactions. numberanalytics.com For example, CV has been used to study the kinetics of tin deposition from methanesulfonic acid, revealing a quasi-reversible process. mdpi.com
Mechanism of Electrode Processes: CV can help elucidate the mechanism of complex electrode reactions, such as the multi-step reduction of metal complexes. researchgate.net
Table 1: Typical Information Obtained from Cyclic Voltammetry
| Parameter | Description |
|---|---|
| Peak Potential (Ep) | The potential at which the current reaches a maximum for a redox process. als-japan.com |
| Peak Current (ip) | The maximum current measured for a redox process. als-japan.com |
| Half-wave Potential (E1/2) | The potential midway between the anodic and cathodic peak potentials, often used as an indicator of the standard redox potential. libretexts.org |
| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials, which provides information about the reversibility of the reaction. als-japan.com |
This table is interactive. Click on the headers to learn more about each parameter.
Linear Sweep Voltammetry for Mass Transport Characteristics
Linear sweep voltammetry (LSV) is an electrochemical technique where the potential of the working electrode is scanned linearly with time, and the resulting current is measured. metrohm.com It is particularly useful for studying mass transport characteristics of electroactive species in solution. numberanalytics.com
In systems containing this compound, LSV can be used to understand how reactants are transported to the electrode surface, which is often the rate-limiting step in electrochemical reactions. unitn.it The main modes of mass transport are diffusion, migration, and convection. numberanalytics.com In a quiescent solution, diffusion is the dominant mode of mass transport. numberanalytics.com
The peak current in an LSV experiment is related to the concentration and diffusion coefficient of the electroactive species, as described by the Randles-Ševčík equation (for reversible systems). libretexts.org By analyzing the relationship between the peak current and the square root of the scan rate, the diffusion coefficient of the species can be determined. numberanalytics.com This information is crucial for understanding and optimizing electrochemical processes such as electrodeposition and the operation of batteries and supercapacitors. researchgate.net For instance, LSV has been employed to study the mass transport control in the reduction of Cr(III) in methanesulfonate solutions. unitn.it
Chronoamperometry for Nucleation and Growth Studies
Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is measured as a function of time. mdpi.com This method is particularly well-suited for studying the nucleation and growth mechanisms of new phases, such as the electrodeposition of metals onto a substrate. mdpi.com
In the context of electroplating from methanesulfonate baths, chronoamperometry can provide detailed insights into the initial stages of metal deposition. The shape of the current-time transient curve is characteristic of the nucleation mechanism. mdpi.com
The two primary models for nucleation are:
Instantaneous Nucleation: All nucleation sites are activated simultaneously at the beginning of the potential step.
Progressive Nucleation: Nucleation occurs continuously over time on available sites.
By comparing the experimental chronoamperometric data to theoretical models, such as the Scharifker-Hills model, it is possible to distinguish between these two mechanisms. scispace.com For example, chronoamperometry has been used to show that the electrocrystallization of Sn²⁺ on a glassy carbon electrode in a methanesulfonic acid system tends towards three-dimensional instantaneous nucleation as the applied potential increases. mdpi.com This technique has also been applied to study the nucleation and growth of cobalt, revealing different mechanisms in different electrolytes. scispace.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methanesulfonic acid |
| Potassium iodide |
| Vanadium |
| Cerium |
| Sulfuric acid |
| Lead methanesulfonate |
| Tin |
| Bismuth |
| Lead |
| Cobalt |
| Sodium hydroxide |
| Sodium methanesulfonate |
| Sodium sulfate |
| Calcium methanesulfonate |
| Calcium sulfate |
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and powerful technique for probing the intricate processes that occur at the electrode-electrolyte interface. mdpi.comresearchgate.net By applying a small amplitude sinusoidal potential perturbation and measuring the resulting current response over a wide range of frequencies, EIS can deconstruct the complex electrochemical system into its constituent parts, such as charge-transfer, mass-transfer, and diffusion processes. mdpi.comwalshmedicalmedia.com The data is often visualized in a Nyquist plot, where the imaginary part of impedance is plotted against the real part. mdpi.com This allows for the characterization of interfacial properties by fitting the data to an equivalent electrical circuit, which models the physical and chemical phenomena of the system. metrohm.com Key parameters derived from these models include the electrolyte resistance (R_s), the charge-transfer resistance (R_ct), which is inversely proportional to the rate of electrochemical reactions at the interface, and the double-layer capacitance (C_dl), which relates to the charge separation at the interface. mdpi.comnih.gov
In the context of this compound and related methanesulfonate-based electrolytes, EIS provides critical insights into ionic conductivity, electrode kinetics, and the stability of the electrochemical interface.
Detailed Research Findings
Research has utilized EIS to understand the behavior of methanesulfonate anions at electrode surfaces. A study on a Palladium (Pd(111)) single-crystal electrode in various acidic electrolytes, including methanesulfonic acid (CH_3SO_3H), combined cyclic voltammetry (CV) with EIS to investigate interfacial phenomena. nih.gov The CV results showed that methanesulfonate anions specifically adsorb onto the palladium surface. nih.gov EIS measurements, conducted with frequencies from 10 kHz to 0.1 Hz, revealed that the anion adsorption and desorption is a kinetically slow process, which was attributed to the formation of subsurface palladium hydrides that alter the surface's electronic properties and thus the kinetics of anion interaction. nih.gov
Solid-state electrolytes based on methanesulfonate salts have also been characterized using EIS. For instance, a novel solid-state electrolyte using quinuclidinium methanesulfonate was investigated. acs.org EIS spectra were collected over a frequency range of 700 kHz to 10 mHz at various temperatures. acs.org The resulting Nyquist plots were used to determine the ionic conductivity. At room temperature, the conductivity was extremely low (less than 10⁻¹¹ S cm⁻¹), but it increased dramatically to 1.03 × 10⁻³ S cm⁻¹ at 145 °C, a change attributed to a plastic phase transition in the material. acs.org The resistance values used for conductivity calculations were determined from the diameter of the semicircles in the Nyquist plots. acs.org
These studies demonstrate the utility of EIS in elucidating the complex interfacial behavior of systems containing methanesulfonate, from anion adsorption kinetics on metal electrodes to ionic transport in solid-state electrolytes.
Table of EIS Parameters for [Emim][MeSO_3] in KOH Electrolyte
This table presents the kinetic parameters for the Hydrogen Evolution Reaction (HER) on a platinum electrode in 8 M KOH with and without the addition of 1-ethyl-3-methylimidazolium (B1214524) methanesulfonate ([Emim][MeSO_3]). The data is derived from EIS measurements.
| Electrolyte Composition | Charge Transfer Resistance (R_ct) (Ω) | Double Layer Capacitance (C_dl) (μF) |
| 8 M KOH | Data not specified | Data not specified |
| 8 M KOH + 1 vol.% [Emim][MeSO_3] | Lowered | Modified |
| 8 M KOH + 2 vol.% [Emim][MeSO_3] | Lowered | Modified |
| Table based on findings indicating a significant decrease in overall impedance upon additive inclusion, though specific numerical values for R_ct and C_dl were not provided in the source material. semanticscholar.org |
Table of Ionic Conductivity for Quinuclidinium Methanesulfonate Solid-State Electrolyte
This table shows the ionic conductivity of the R-[QH]MS solid-state electrolyte at various temperatures, as determined by EIS.
| Temperature (°C) | Ionic Conductivity (σ) (S cm⁻¹) |
| 25 | < 1.0 x 10⁻¹¹ |
| 145 | 1.03 x 10⁻³ |
| Table based on data from the study on novel solid-state electrolytes. acs.org |
Role as a Methanesulfonate Anion Source
The methanesulfonate anion (CH₃SO₃⁻), often referred to as mesylate, is the key reactive species derived from this compound. Its utility in organic synthesis stems from its dual character as both a competent nucleophile and a precursor to an excellent leaving group.
This compound can act as a source of the methanesulfonate anion, which can serve as a nucleophile in substitution reactions. In these reactions, the methanesulfonate anion displaces a leaving group on an electrophilic carbon atom. While not as common as its application as a leaving group, the nucleophilic character of the methanesulfonate anion is a fundamental aspect of its chemical reactivity. The outcome of such reactions is the formation of a new compound where the methanesulfonate group has been introduced.
The most significant role of the methanesulfonate group in organic synthesis is as an excellent leaving group. The methanesulfonate anion is a very weak base, being the conjugate base of the strong acid methanesulfonic acid (pKa ≈ -1.9). This low basicity makes the mesylate anion a stable species upon its departure from a molecule, thus facilitating nucleophilic substitution and elimination reactions.
The mesylate group's efficacy as a leaving group is comparable to other sulfonate esters like tosylates and triflates. Its departure is facilitated by the resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group. This delocalization of charge significantly lowers the activation energy for the cleavage of the carbon-oxygen bond.
Mechanistic Considerations in Substitution Reactions:
Sₙ2 Reactions: In primary and some secondary alkyl systems, the departure of the mesylate group occurs concurrently with the backside attack of a nucleophile in a concerted Sₙ2 mechanism. This process leads to an inversion of stereochemistry at the carbon center.
Sₙ1 Reactions: In tertiary and some secondary alkyl systems, or with substrates that can form stabilized carbocations (e.g., allylic or benzylic systems), the reaction can proceed through an Sₙ1 mechanism. This involves the initial departure of the mesylate group to form a planar carbocation intermediate, which is then attacked by the nucleophile from either face, leading to a racemic or diastereomeric mixture of products.
Table 1: Comparison of Mesylate with Other Common Leaving Groups
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |
|---|---|---|---|
| I⁻ | HI | ~ -10 | Excellent |
| Br⁻ | HBr | ~ -9 | Excellent |
| TsO⁻ (Tosylate) | p-Toluenesulfonic acid | ~ -2.8 | Excellent |
| MsO⁻ (Mesylate) | Methanesulfonic acid | ~ -1.9 | Excellent |
| Cl⁻ | HCl | ~ -7 | Good |
| H₂O | H₃O⁺ | ~ -1.7 | Good |
| F⁻ | HF | ~ 3.2 | Poor |
| HO⁻ | H₂O | ~ 15.7 | Very Poor |
Participation in Organic Transformation Reactions
This compound and the methanesulfonate anion play crucial roles in a variety of organic transformations, not only as a leaving group but also as a catalyst or co-catalyst.
While methanesulfonic acid is a well-known strong acid catalyst for reactions such as esterification and alkylation, this compound can also participate in catalytic cycles, often as a co-catalyst or precursor to the active catalytic species.
Alkylation: While specific examples detailing this compound as a primary catalyst for alkylation are not abundant, the related methanesulfonic acid is utilized as a catalyst for such reactions.
Acylation: Methanesulfonic acid is employed as a catalyst for the direct ortho-acylation of phenols, offering a regioselective route to hydroxyaryl ketones. This suggests the potential for this compound to be used in similar catalytic systems.
Condensation: There is limited direct evidence for the use of this compound as a catalyst in traditional condensation reactions like the Aldol or Claisen condensations, which typically employ basic or acidic catalysts.
Polymerization: this compound has been reported to act as a catalyst for alkyl group polymerization.
Esterifications: Methanesulfonic acid is a widely used catalyst for esterification reactions.
A notable application of this compound is as a co-catalyst in transition metal-catalyzed reactions. For instance, it has been employed as a co-catalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes.
The term "methanesulfonyl group donor" is intrinsically linked to the process of mesylation, where a methanesulfonyl group (CH₃SO₂-) is introduced into a molecule. This is typically achieved using methanesulfonyl chloride or methanesulfonic anhydride in the presence of a base. While this compound itself is not the direct donor in these standard mesylation reactions, it serves as the salt of the parent acid from which these more reactive mesylating agents are derived. The introduction of the methanesulfonyl (mesyl) group is a critical step in multi-step syntheses, as it converts a poorly reactive hydroxyl group into an excellent leaving group, thereby enabling subsequent nucleophilic substitution or elimination reactions essential for the construction of complex molecular architectures.
Stability in Varied Chemical Environments
The stability of this compound under different conditions is a key factor in its storage, handling, and application in chemical synthesis.
Thermal Stability: Metal methanesulfonates generally exhibit good thermal stability, with decomposition onsets typically occurring above 400°C.
Oxidative and Reductive Stability: this compound is stable under both oxidative and reductive conditions due to the robust S=O bonds within the methanesulfonate group. However, it is generally advisable to avoid strong oxidizing agents.
Aqueous Stability and Hydrolysis: The methanesulfonate anion is remarkably resistant to hydrolysis under both acidic and alkaline conditions. rsc.org Studies have shown no detectable decomposition when heated in a strong sodium hydroxide solution at high temperatures. rsc.org this compound is highly soluble in water and is considered stable in aqueous solutions. It is also noted to be hygroscopic.
Electrochemical Stability: The methanesulfonate anion possesses a wide electrochemical window, making its salts, including this compound, suitable for use as electrolytes in electrochemical applications such as batteries and electroplating. rsc.org
Table 2: Stability Profile of this compound
| Condition | Stability | Notes |
|---|---|---|
| Thermal | Good | Decomposition of metal methanesulfonates generally occurs at temperatures above 400°C. |
| Aqueous Solution | High | Highly soluble and stable in water. The methanesulfonate anion is resistant to hydrolysis across a wide pH range. |
| Acidic Conditions | High | The methanesulfonate anion is stable in acidic media. |
| Basic Conditions | High | The methanesulfonate anion is stable in basic media. |
| Oxidizing Agents | Moderate | Stable under general oxidative conditions but should be kept away from strong oxidizing agents. |
| Reducing Agents | High | Stable under general reductive conditions. |
| Air/Moisture | Hygroscopic | Absorbs moisture from the air. |
Chemical Reactivity and Transformation Pathways
Chemical Stability
Potassium methanesulfonate (B1217627), as the salt of a strong acid (methanesulfonic acid) and a strong base (potassium hydroxide), is chemically stable in aqueous solutions. The methanesulfonate anion (CH₃SO₃⁻) is remarkably resistant to hydrolysis across a wide pH range, including both acidic and alkaline conditions. This stability is attributed to the strength and low reactivity of the carbon-sulfur (C–S) bond. rsc.org
Under neutral and acidic conditions, the methanesulfonate anion does not undergo hydrolysis. Its stability in alkaline conditions is particularly notable, even at elevated temperatures. Research has demonstrated its resilience in a high-concentration sodium hydroxide (B78521) solution under extreme conditions. For instance, when heated in an autoclave with an excess of 3.7 M NaOH solution for three hours, no decomposition of the methanesulfonate was observed at 315 °C. rsc.org Measurable, yet minimal, decomposition begins only at significantly higher temperatures. rsc.org
The data below summarizes the hydrolytic stability of the methanesulfonate anion in a strong alkaline solution.
Table 1: Hydrolytic Decomposition of Methanesulfonate in 3.7 M NaOH after 3 Hours
| Temperature (°C) | Decomposition (%) |
|---|---|
| 315 | 0 |
| 345 | 1.5 |
| 375 | 11 |
Data sourced from a 2024 tutorial review on methanesulfonic acid. rsc.org
This high degree of hydrolytic stability makes potassium methanesulfonate a robust and reliable compound in various aqueous chemical environments.
The methanesulfonate anion is highly resistant to both oxidation and reduction. rsc.org The strong sulfur-oxygen (S=O) bonds and the stable C-S bond contribute to its inertness towards common and even strong oxidizing and reducing agents.
Scientific literature confirms that methanesulfonic acid, and by extension its salts like this compound, is very resistant to strong oxidizing agents. rsc.org It has been shown to be unreactive with reagents such as hydrogen peroxide, nitric acid, and potassium permanganate. rsc.org This stability under oxidative conditions is a key property that allows its use in applications like electrochemistry, where such conditions may be present. googleapis.com
Similarly, the compound is stable against strong reducing agents. For example, it is resistant to nascent hydrogen, a powerful reducing agent. rsc.org
While some safety data sheets may list oxidizing agents as a general incompatibility for handling and storage, detailed chemical studies confirm the high stability of the methanesulfonate anion under both oxidative and reductive conditions. rsc.orgfishersci.comscbt.comthermofisher.com
Table 2: Reactivity of Methanesulfonate with Various Agents
| Agent Type | Specific Reagent | Reactivity |
|---|---|---|
| Strong Oxidizing Agent | Hydrogen Peroxide | No Reaction |
| Strong Oxidizing Agent | Nitric Acid | No Reaction |
| Strong Oxidizing Agent | Potassium Permanganate | No Reaction |
| Strong Reducing Agent | Nascent Hydrogen | No Reaction |
Data sourced from a 2024 tutorial review on methanesulfonic acid. rsc.org
Theoretical and Computational Investigations
Quantum Mechanical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of potassium methanesulfonate (B1217627) at the atomic level. These computational studies provide insights that complement and explain experimental findings.
Geometry Optimization and Electronic Structure Analysis
Theoretical geometry optimizations using DFT have been employed to determine the stable crystal structure of potassium methanesulfonate. The calculations are instrumental in refining and understanding the crystallographic data obtained from experimental techniques.
This compound (K(CH₃SO₃)) crystallizes in a more complex structure than its lithium counterpart. researchgate.netresearchgate.net The crystal structure belongs to the tetragonal space group I4/m, with 12 formula units within the primitive cell. researchgate.netresearchgate.netaablocks.com In this structure, the potassium ion is found in three different coordination environments, exhibiting six-fold, seven-fold, and nine-fold coordination with oxygen atoms of the methanesulfonate anions. researchgate.netresearchgate.netaablocks.com This varied coordination of the potassium ion is a significant feature of its crystal structure. aablocks.com
DFT calculations show that the methanesulfonate ion itself lies on a mirror plane, giving it C_s symmetry within the crystal, although its molecular geometry is very close to C_3v symmetry. aablocks.com The geometry of the methanesulfonate anion in the potassium salt is largely similar to that found in other simple metal methanesulfonate salts like sodium and cesium methanesulfonate. aablocks.com
Table 1: Crystallographic and Computational Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | K(CH₃SO₃) | researchgate.net |
| Crystal System | Tetragonal | researchgate.netresearchgate.net |
| Space Group | I4/m (no. 87) | researchgate.netresearchgate.net |
| Formula Units per Primitive Cell (Z) | 12 | researchgate.netresearchgate.netaablocks.com |
| Potassium Ion Coordination | Six-fold, Seven-fold, and Nine-fold | researchgate.netresearchgate.netaablocks.com |
| Methanesulfonate Ion Symmetry (in crystal) | C_s | aablocks.com |
| Computational Method (for optimization) | DFT (CASTEP program) | researchgate.net |
| Functional | Perdew–Burke–Ernzerhof (PBE) | researchgate.net |
| Plane-wave cut-off energy | 830 eV | researchgate.net |
Vibrational Frequency Calculations and Spectroscopic Signature Prediction
DFT calculations, specifically using density functional perturbation theory (DFPT), have been successfully used to predict and assign the vibrational spectra of this compound, including infrared (IR), Raman, and inelastic neutron scattering (INS) spectra. researchgate.net These calculations generate vibrational eigenvalues and eigenvectors, which correspond to the frequencies and atomic motions of the vibrational modes. researchgate.net
The calculated spectra show reasonable agreement with experimental observations in terms of both transition energies and relative intensities. researchgate.net A key finding from both experimental and computational spectroscopy is the nature of the bonding. researchgate.net In the infrared spectrum of this compound, the asymmetric S–O stretching mode does not show any splitting. researchgate.netaablocks.com This is in contrast to lithium methanesulfonate, where splitting indicates a covalent character in the Li-O bond. researchgate.netaablocks.com The absence of such splitting in the potassium salt is consistent with the material being purely ionic, where the methanesulfonate ion is not strongly coordinated to the potassium ion. researchgate.netaablocks.com
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for K(CH₃SO₃)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Spectroscopy Type | Source |
|---|---|---|---|---|
| Asymmetric S–O Stretch | ~1200-1250 | - | Infrared | researchgate.netaablocks.com |
| Symmetric S–O Stretch | ~1050-1060 | - | Raman | researchgate.net |
| C-H Stretches | ~2900-3100 | - | Infrared/Raman | researchgate.net |
Note: Specific frequency values from calculations were noted for their reasonable agreement, but a detailed numerical comparison table is not provided in the source material. The table reflects the spectral regions discussed.
HOMO-LUMO Energy Gap Analysis and Charge Transfer Characterization
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard quantum chemical approach to characterize the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. chalcogen.roresearchgate.net A large gap suggests high stability, while a small gap indicates higher reactivity and ease of electronic excitation. researchgate.net
Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. eoquimica.com This analysis is particularly useful for quantifying delocalization effects, such as hyperconjugation, which are stabilizing interactions resulting from electron donation from a filled (donor) orbital to an adjacent empty (acceptor) orbital. eoquimica.comconicet.gov.ar
Specific NBO analysis of hyperconjugative interactions within this compound has not been detailed in the available literature. However, NBO studies on other molecules containing the methanesulfonate group, such as methyl methanesulfonate and ethyl methanesulfonate, have provided valuable insights. bohrium.comresearchgate.netadvancedthermo.com In those studies, NBO analysis was used to investigate conformational stability by quantifying the stabilizing effects of lone pair to antibonding orbital (lp → σ*) interactions. researchgate.netadvancedthermo.com For the methanesulfonate anion, NBO analysis reveals how the electronic charge is rearranged and delocalized after it acts as a leaving group in a chemical reaction. bohrium.com This delocalization across the S-O bonds is a key factor in its chemical stability and behavior.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of processes such as solvation and ionic interactions that are difficult to observe directly through experiments.
Modeling of Solvation Dynamics and Interionic Interactions in Solution
In aqueous solutions, this compound dissociates into potassium (K⁺) and methanesulfonate (CH₃SO₃⁻) ions. The interactions of these ions with each other and with surrounding water molecules govern the thermodynamic properties of the solution. The Pitzer ion-interaction model is a common framework used to describe the non-ideal behavior of electrolyte solutions. researchgate.netwhiterose.ac.ukelifesciences.org Pitzer parameters for this compound have been determined from experimental data, allowing for the accurate calculation of properties like activity and osmotic coefficients over a range of concentrations. researchgate.netresearchgate.net These parameters implicitly account for the complex short-range and long-range interionic forces in the solution. researchgate.net
While specific MD simulation studies exclusively focused on this compound in water were not found in the search results, simulations of related systems provide significant insight. MD simulations of potassium ions in water show the formation of distinct solvation shells around the K⁺ ion. bohrium.comresearchgate.net Similarly, simulations of other potassium sulfonate salts, like potassium perfluorooctanesulfonate, in water reveal that the K⁺ ions have a high probability of being located near the oxygen atoms of the sulfonate group due to strong electrostatic attraction. The sulfonate group itself is shown to form multiple hydrogen bonds with adjacent water molecules. These findings suggest that in an aqueous solution of this compound, the K⁺ and CH₃SO₃⁻ ions would be fully solvated, with specific orientational preferences of water molecules and a dynamic interplay of ion-solvent and ion-ion interactions.
Simulation of Crystal Packing and Lattice Dynamics
Computational simulations are instrumental in understanding the solid-state structure of this compound. The crystal structure of this compound, K(CH₃SO₃), has been determined to be more complex than its lithium counterpart. royalsocietypublishing.org It crystallizes in the tetragonal space group I4/m, with 12 formula units within the primitive cell. royalsocietypublishing.org This complexity is highlighted by the presence of three distinct coordination environments for the potassium ions: six-fold, seven-fold, and nine-fold coordination. royalsocietypublishing.org
Simulations of the crystal packing reveal a structure with channels running along the c-axis, into which the methyl groups protrude. royalsocietypublishing.org These channels are surrounded by a concentric arrangement of sulfonate groups and potassium ions. royalsocietypublishing.org This intricate packing arrangement is a common feature in metal methanesulfonates, which often exhibit a separation into polar (sulfonate) and non-polar (methyl) regions. royalsocietypublishing.org
Lattice dynamics calculations, often performed using density functional theory (DFT), can predict the vibrational modes of the crystal. For this compound, with 12 formula units in its primitive cell, a total of 324 vibrational modes are predicted. royalsocietypublishing.org These are categorized as 3 acoustic modes, 69 optic translational modes of the ions, 36 librational modes, and 216 internal modes of the methanesulfonate ion. royalsocietypublishing.org Raman spectroscopy, coupled with these calculations, helps to probe the dynamics of the crystal lattice. acs.org For instance, the lattice phonon vibrations, which are fingerprints of a specific crystal structure, can be monitored as a function of temperature to detect phase transitions. acs.org In some systems, the abrupt disappearance of these lattice phonon patterns at a specific temperature signals the onset of a disordered, plastic crystal phase. acs.org
| Property | Value | Source |
| Crystal System | Tetragonal | royalsocietypublishing.org |
| Space Group | I4/m | royalsocietypublishing.org |
| Formula Units per Primitive Cell | 12 | royalsocietypublishing.org |
| K⁺ Ion Coordination | 6-fold, 7-fold, 9-fold | royalsocietypublishing.org |
| Total Vibrational Modes | 324 | royalsocietypublishing.org |
| - Acoustic Modes | 3 | royalsocietypublishing.org |
| - Optic Translational Modes | 69 | royalsocietypublishing.org |
| - Librational Modes | 36 | royalsocietypublishing.org |
| - Internal Modes | 216 | royalsocietypublishing.org |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions involving this compound. scielo.br The methanesulfonate group is recognized as a good leaving group in nucleophilic substitution reactions due to the effective delocalization of the negative charge across the three oxygen atoms. royalsocietypublishing.org Theoretical calculations can model the pathways of such reactions, for instance, by comparing the energy barriers of different potential mechanisms, such as SN1 versus SN2. scielo.br
For example, in a hypothetical SN2 reaction where an azide (B81097) nucleophile displaces the methanesulfonate group, computational models can calculate the activation energy required for the reaction to proceed. scielo.br These calculations can also predict the stereochemical outcome of the reaction. scielo.br
Furthermore, computational studies can explore the role of this compound in more complex reaction systems. In the context of atmospheric chemistry, the formation of new particles from the reaction of methanesulfonic acid (MSA) with amines is a critical area of research. nih.gov Quantum chemical calculations are used to determine the thermodynamics of cluster formation between MSA, amines, and water. nih.govacs.org These calculations help to build kinetic models that can quantitatively reproduce experimental observations of particle formation. nih.gov The models often assume that stable intermediate clusters, which can form further hydrogen bonds, are key to the particle formation process. nih.gov
Structure-Property Relationship Predictions
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.net These models rely on molecular descriptors, which are numerical values derived from the chemical structure. researchgate.netnih.gov For this compound, QSPR can be used to predict a variety of properties.
The development of QSPR models involves several steps:
Descriptor Calculation : A large and diverse set of molecular descriptors is calculated from the structure of the compound. nih.govnih.gov These can be based on sequence, 2D structure, 3D structure, or surface properties. nih.gov
Descriptor Selection : A subset of the most relevant descriptors is selected using techniques like genetic algorithms or stepwise regression. nih.gov
Model Building : A statistical model, such as a linear regression or a more complex machine learning model like a radial basis function network, is created to link the selected descriptors to the property of interest. researchgate.netnih.gov
QSPR studies can be applied to predict properties like solubility, viscosity, and aggregation behavior. nih.gov For instance, analyzing the relationship between descriptors and a property like Henry's law constant can reveal the influence of factors such as hydrogen bonding on the partitioning of the chemical between water and air. nih.gov While specific QSPR models for this compound are not extensively detailed in the provided context, the general methodology is well-established and applicable. researchgate.netnih.govnih.govtojqi.net The goal of such studies is to enable the in silico prediction of key properties, which can guide experimental work and accelerate the development of new materials and applications. nih.gov
Advanced Analytical Characterization Techniques for Research Purposes
Spectroscopic Methodologies for Complex System Analysis
Spectroscopic methods are indispensable for probing the molecular and elemental characteristics of potassium methanesulfonate (B1217627). High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into its solution dynamics and structure, while advanced mass spectrometry techniques are crucial for trace analysis. Concurrently, elemental analysis methods ensure the compound's purity and stoichiometric integrity.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of molecules in solution. researchgate.net For potassium methanesulfonate, NMR studies can confirm the structure and provide information about the interactions between the methanesulfonate anion, the potassium cation, and the solvent molecules.
While specific high-resolution NMR studies focusing solely on this compound are not extensively detailed in the provided results, the principles of NMR can be applied. For instance, ¹H NMR would show a singlet for the methyl protons of the methanesulfonate group. The chemical shift of this peak can be influenced by the solvent environment and the concentration of the salt. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the spatial proximity and interactions between the methanesulfonate anion and other molecules in solution. researchgate.net Furthermore, NMR relaxation studies can provide detailed information on the conformational flexibility of molecules. nih.gov
In studies of similar systems, such as the potassium-stabilized hairpin dimer quadruplex, high-resolution NMR combined with molecular dynamics simulations has been used to elucidate the solution structure and dynamical properties. nih.gov This approach reveals significant local structural differences and flexibility, demonstrating the capability of NMR to probe the influence of potassium ions on molecular conformation and dynamics. nih.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. labcompare.com This makes it particularly suitable for the analysis of trace compounds in complex matrices. labcompare.comnih.gov DART is a soft ionization technique, which is advantageous for analyzing molecules that are easily fragmented. labcompare.com
DART-MS can be utilized for the qualitative and quantitative analysis of bulk materials. nih.gov The technique has been successfully applied to characterize complex samples, such as identifying chemical compounds in plant materials and animal products. labcompare.com In the context of this compound, DART-MS could be used to detect trace impurities or degradation products in a sample. The high sensitivity of DART-MS allows for detection at the nanogram level. labcompare.com
When coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or triple quadrupole (TQ) instrument, DART-MS provides high sensitivity, specificity, and reproducibility. nih.govmdpi.com This combination has been used for the determination of triclosan (B1682465) in complex environmental samples and for the rapid detection of adulterants in food products. nih.govmdpi.com The accuracy of DART-MS has been shown to be comparable to that of liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov
| Feature | DART-MS | LC-MS |
|---|---|---|
| Sample Preparation | Minimal to none | Often requires extraction and separation |
| Analysis Speed | Rapid, high-throughput | Slower, dependent on chromatographic runtime |
| Ionization | Soft, ambient ionization | Various, often electrospray ionization (ESI) |
| Matrix Effects | Can be present, may cause signal suppression | Can be minimized through chromatographic separation |
| Primary Application | Rapid screening and analysis of surfaces and bulk materials | Quantitative analysis of complex mixtures |
Elemental analysis is crucial for verifying the purity and stoichiometry of this compound. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and CHNS analysis are two primary techniques for this purpose.
ICP-OES is a robust technique for identifying and quantifying the elemental composition of a sample, particularly for detecting trace metal impurities. technologynetworks.comintertek.com In the synthesis of this compound, ICP-OES can be used to confirm the stoichiometric ratio of potassium to sulfur (K:S ≈ 1:1) and to quantify any metallic contaminants. The technique involves introducing an aerosolized sample into a high-energy argon plasma, which excites the atoms of the elements present. technologynetworks.comthermofisher.com As these atoms relax, they emit light at characteristic wavelengths, which are then detected to determine the elemental composition. technologynetworks.com ICP-OES can detect multiple elements simultaneously and is effective for analyzing complex samples. technologynetworks.com
CHNS analysis is a combustion-based technique that determines the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This method is essential for confirming the molecular integrity of this compound by verifying the ratios of these elements. The analysis involves combusting the sample at a high temperature, converting the elements into their gaseous oxide forms (CO₂, H₂O, N₂, SO₂), which are then separated and quantified.
| Technique | Purpose | Information Provided |
|---|---|---|
| ICP-OES | Purity and Stoichiometry | Quantification of potassium, sulfur, and trace metal impurities. technologynetworks.com |
| CHNS Analysis | Stoichiometry and Molecular Integrity | Confirms the elemental composition of carbon, hydrogen, nitrogen, and sulfur. |
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are fundamental for separating and quantifying this compound in various sample types, including environmental and industrial process samples. Ion chromatography and high-performance liquid chromatography are the most relevant methods.
The basic setup of an IC system includes a pump, an injection valve, a separation column (anion or cation exchange), a suppressor, and a conductivity detector. thermofisher.com The suppressor is a key component in modern IC systems, as it reduces the background conductivity of the eluent, thereby increasing the sensitivity of the measurement. thermofisher.comresearchgate.net
In environmental samples, methanesulfonate can be present as an organic acid anion in rainwater. scribd.com Gradient elution methods, often using hydroxide (B78521) or a mixture of hydroxide and this compound, can be employed to separate a wide range of anions in complex matrices. scribd.comthermofisher.com The development of IC methods involves optimizing parameters such as the eluent composition, flow rate, and the type of stationary phase to achieve the desired separation. researchgate.net For trace analysis, a preconcentration step may be necessary to achieve lower detection limits. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov While methanesulfonate itself lacks a strong chromophore for UV detection, derivatization methods can be employed to enhance its detectability. google.comresearchgate.net
A common approach is to react the methanesulfonate with a derivatizing agent that introduces a UV-absorbing group. nih.govmdpi.com For example, dithiocarbamate (B8719985) reagents have been used to derivatize methanesulfonate esters, allowing for their detection by HPLC with a UV detector. google.comresearchgate.net The development of such a method involves optimizing the derivatization reaction conditions (e.g., pH, temperature, reaction time) and the chromatographic parameters (e.g., column, mobile phase composition, flow rate, detection wavelength). nih.govgoogle.com
Once a method is developed, it must be validated for specificity, linearity, precision, and accuracy to ensure reliable and reproducible results. nih.govmdpi.com HPLC methods, often coupled with mass spectrometry (LC-MS), are powerful tools for the analysis of complex samples and the determination of trace-level impurities. researchgate.net
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | C18 reverse-phase (e.g., 250mm x 4.6mm, 5 µm) | google.commdpi.com |
| Mobile Phase | Gradient or isocratic elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) | google.commdpi.com |
| Flow Rate | 1.0 mL/min | google.commdpi.com |
| Detection | UV detection at a wavelength appropriate for the derivative (e.g., 277 nm or 280 nm) | google.commdpi.com |
| Column Temperature | 30 °C | google.commdpi.com |
Surface Characterization Techniques
Surface characterization is fundamental to analyzing the external and near-surface regions of a material. Techniques in this category reveal details about surface topography, texture, and elemental distribution.
Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface topography. researchgate.netmdpi.com It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's features and composition. mdpi.com SEM is widely employed to study crystal growth, surface texture, and the microstructure of materials. researchgate.netresearchgate.net
In research involving potassium-based compounds and methanesulfonate systems, SEM provides critical morphological information. For instance, in studies on potassium metal anodes for batteries, SEM is utilized to observe the surface morphology after electrochemical cycling to assess the formation of dendrites or the integrity of the surface layers. ciqtekglobal.com Similarly, in the electrodeposition of metals from methanesulfonate-based electrolytes, SEM is used to characterize the morphology of the resulting metallic coating. A study on indium electrodeposition from an indium(III) methanesulfonate solution in dimethyl sulfoxide (B87167) (DMSO) used SEM to confirm that the deposited indium was smooth. rsc.org The ability to visualize the surface at the micro- and nanoscale is essential for correlating the material's structure with its performance. mdpi.com
Below is a table summarizing morphological findings from studies utilizing SEM for materials related to this compound.
| Material System | SEM Observation | Significance | Reference |
| Indium deposit from In(CH₃SO₃)₃ | Smooth surface morphology observed. | Indicates uniform and desirable metal plating from a methanesulfonate-based electrolyte. | rsc.org |
| Potassium Metal Anode | Analysis of post-cycling morphology. | Helps in understanding dendrite growth and the stability of the electrode interface. | ciqtekglobal.com |
| Potassium Chloride (KCl) Crystals | Revealed that crystals primarily grow with a {100} face orientation in aqueous solutions. | Provides a comparative basis for understanding the crystallization behavior of simple potassium salts. | researchgate.net |
| Brown Macroalgae (Dictyota menstrualis) | Showed a dense morphology before an extraction process and a lamellar (layered) morphology after. | Demonstrates how SEM can reveal structural changes in biological materials containing potassium after chemical treatment. | aidic.it |
Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgbruker.com It is almost always coupled with SEM, allowing for simultaneous morphological and compositional analysis. thermofisher.com The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org When the electron beam from the SEM strikes the sample, it ejects inner-shell electrons. Electrons from higher energy shells fill these vacancies, emitting characteristic X-rays whose energy identifies the element. bruker.com
EDS can be used to create elemental maps, which visualize the spatial distribution of different elements across a sample's surface. bruker.comjeol.com This is particularly useful in materials research to verify the composition of synthesized materials, identify impurities, and observe the distribution of components in a composite material. thermofisher.com For example, in studies of catalysts containing potassium, EDS is used to confirm the presence and quantify the percentage of potassium, ensuring it aligns with theoretical values. researchgate.net In the study of indium electrodeposition from indium(III) methanesulfonate, EDS analysis was used to confirm the elemental composition of the deposit, verifying it was pure indium. rsc.org
The table below provides examples of elemental analysis data obtained using EDS in relevant research contexts.
| Sample Analyzed | Target Element | Finding | Application/Significance | Reference |
| Indium Deposit | Indium (In) | The deposit was confirmed to consist of pure indium. | Validates the successful electrodeposition of the target metal from a methanesulfonate solution. | rsc.org |
| CoMo Catalysts | Potassium (K) | The experimentally determined percentage of potassium increased as the amount of potassium precursor added was increased, matching theoretical expectations. | Confirms the successful incorporation and desired loading of the potassium promoter in the catalyst formulation. | researchgate.net |
| Brown Macroalgae (Dictyota menstrualis) | Multiple | Detected the presence of potassium, carbon, oxygen, sodium, magnesium, sulfur, and other elements. | Provides a comprehensive elemental profile of a biological sample. | aidic.it |
Electrochemical Sensing Methodologies
Electrochemical sensors are analytical devices that convert a chemical interaction into a measurable electrical signal, such as current or potential. mdpi.comresearchgate.net These methods are favored for their high sensitivity, accuracy, speed, and potential for miniaturization. mdpi.comfrontiersin.org Common electrochemical techniques include amperometry, potentiometry, and voltammetry, which are used to detect and quantify a wide range of analytes. nih.gov
This compound is utilized in various electrochemical applications, primarily leveraging its properties as an electrolyte salt. Its high solubility and electrical conductivity make it a suitable component for electrolytes in electrochemical systems like lithium-ion batteries and redox flow batteries. The methanesulfonate anion (CH₃SO₃⁻) is known for its stability; the parent methanesulfonic acid has a wide electrochemical window, meaning it is resistant to oxidation and reduction over a broad range of potentials. rsc.org This stability is a critical attribute for an electrolyte component, as it prevents unwanted side reactions during device operation.
Furthermore, this compound has been employed in the field of electrophysiology, a branch of neuroscience that uses electrochemical methods to study the electrical properties of biological cells and tissues. It has been used as an internal salt in pipette solutions for whole-cell patch-clamp recordings, a technique for measuring ion currents across cell membranes. Studies have shown that using this compound provides superior stability in neuronal recordings compared to other salts, causing less disruption to the cell's internal environment. This application highlights its utility in highly sensitive electrochemical sensing at the biological level.
The table below outlines the roles of this compound in different electrochemical methodologies.
| Electrochemical Application | Role of this compound | Key Property Leveraged | Reference |
| Battery Electrolytes | Serves as a component of the electrolyte solution. | High solubility, good electrical conductivity, and a wide electrochemical stability window. | |
| Metal Electrodeposition | Used in plating baths, such as for tin-lead solder and tin on steel. | High solubility and enhances process efficiency and safety. | |
| Electrophysiological Recordings | Used as an internal salt in micropipettes for whole-cell recording. | Provides stable recordings of neuronal currents by maintaining cellular integrity. | |
| Electrochemical Synthesis | The methanesulfonate anion can undergo anodic oxidation at high potentials. | The methanesulfonate anion can form radicals that lead to products like bis(methanesulfonyl)peroxide. | rsc.org |
Applications in Advanced Materials and Industrial Chemical Processes
Role in Material Science and Engineering
In the realm of material science, potassium methanesulfonate (B1217627) and its related methanesulfonate compounds are integral to creating materials with enhanced properties for demanding applications.
Methanesulfonate-based ionic liquids are key components in the development of composite polymer electrolyte membranes (PEMs), particularly for high-temperature fuel cells. rsc.orgwiley.com These advanced membranes are designed to overcome the limitations of traditional Nafion-based membranes, which require hydration and cannot operate efficiently at temperatures above 80°C. rsc.org High-temperature PEMs (operating between 120-200°C) offer improved electrode kinetics and greater resistance to catalyst poisoning. rsc.org
In one area of research, methanesulfonate-based protic ionic liquids (PILs) have been synthesized and incorporated into a polybenzimidazole (PBI) polymer matrix. rsc.orgwiley.com The resulting composite membranes exhibit good miscibility between the polymer and the ionic liquid, as well as excellent thermal stability. rsc.orgwiley.com The inclusion of these ionic liquids, such as diethanolammonium methanesulfonate, creates pathways for efficient proton transport, a critical function for fuel cells. rsc.orgwiley.com Studies have shown that these PBI-composite membranes possess good proton conductivity, making them promising electrolytes for high-temperature fuel cell applications. rsc.orgwiley.com
Different methanesulfonate-based ionic liquids have been explored for their compatibility and performance in composite membranes. The choice of the anionic group, such as methanesulfonate [MS], can influence the morphology and ion transport characteristics of the resulting membrane. americanelements.com
| Membrane Composition | Key Finding/Property | Potential Application | Source |
|---|---|---|---|
| Polybenzimidazole (PBI) with Diethanolammonium Methanesulfonate | Good interaction among components, good miscibility, and thermal stability. | High-temperature PEM Fuel Cells | rsc.orgwiley.com |
| Lignin, ZrP, and various methanesulfonate ionic liquids (e.g., [Emim][CH3O3S], [DMEA][OMS]) in PTFE | Proton conductivity found to increase with IL concentration. | Low and high-temperature PEM Fuel Cells | lookchem.com |
| Block Copolymers with methanesulfonate [MS] based ionic liquids | Distinct, highly ordered morphology, indicating clear lamellar structure. | General PEM applications | americanelements.com |
Potassium methanesulfonate is classified as an organometallic compound that serves as a precursor material for thin film deposition. cymitquimica.com Thin film deposition involves applying a very thin layer of material, often in the range of nanometers, onto a substrate to modify its surface properties. This process is fundamental in manufacturing a wide range of products, including electronics and semiconductors. cymitquimica.com
The role of this compound as a precursor is evident in electroplating processes, which is a form of thin film deposition. myskinrecipes.com It is used in electrolytes for the electrodeposition of metals and alloys, where it helps to improve the quality and uniformity of the resulting metallic coating. myskinrecipes.com The high solubility and ionic conductivity of this compound contribute to its effectiveness in these electrochemical applications. myskinrecipes.com
Methanesulfonate compounds, including those incorporating potassium, show significant promise in the development of new nonlinear optical (NLO) materials. NLO materials are crucial for applications in optoelectronics and laser technology, as they can alter the properties of light that passes through them.
Research has focused on creating organic-inorganic hybrid crystals where methanesulfonate acts as the anion. A notable example is L-Phenylalaninium methanesulfonate (LPA-MS), which has been synthesized and grown into single crystals. Studies confirmed that LPA-MS crystallizes in a non-centrosymmetric space group, a key requirement for second-harmonic generation (SHG), an important NLO property. The SHG efficiency of LPA-MS was found to be 1.6 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used commercial NLO material. The enhanced NLO activity is attributed to the dipolar nature of the molecule and the intermolecular hydrogen bonding facilitated by the methanesulfonate group. The development of such methanesulfonate salts is part of a broader effort to synthesize new NLO crystals for applications in the deep-ultraviolet (DUV) spectrum.
| Material | Relative SHG Efficiency | Crystal System | Source |
|---|---|---|---|
| Potassium Dihydrogen Phosphate (KDP) | 1.0 (Reference) | Tetragonal | |
| L-Phenylalaninium methanesulfonate (LPA-MS) | 1.6 times that of KDP | Monoclinic |
Contributions to Industrial Chemical Processing
This compound is a versatile compound in industrial chemistry, valued for its role as a reagent and catalyst in the synthesis of various high-value chemicals. myskinrecipes.comcymitquimica.com
A specific application of this compound is in the preparation of fatty acyl glycinate (B8599266) surfactants. Surfactants are vital functional chemicals used extensively across many industries for cleaning, emulsifying, and wetting. The synthesis route for potassium fatty acyl glycinate can involve the reaction of a fatty acid methyl ester with potassium glycinate. While direct use of this compound in this specific patented synthesis is not detailed, its stated use in the preparation method for this class of surfactants highlights its role in the broader production landscape of these specialty chemicals. The methanesulfonate group, in general, is utilized in the synthesis of other surfactants as well, such as alkyl(ene) betainate methane (B114726) sulfonates.
Beyond surfactants, this compound serves as a useful reagent and catalyst in the broader production of specialty chemicals. myskinrecipes.comcymitquimica.com It is employed as a mild and non-corrosive reagent for a variety of reactions in organic synthesis, including esterifications and polymerizations. myskinrecipes.com Its low toxicity profile makes it a preferred option in some green chemistry applications. myskinrecipes.com
The compound is also used in the preparation of other sulfonate esters and as a catalyst in various chemical reactions. Its utility extends to the electroplating industry and as a catalyst for the polymerization of alkyl groups. The broad applications in industrial chemistry, pharmaceuticals, and even LED manufacturing underscore its versatility as a precursor and catalyst. cymitquimica.com Furthermore, it is considered a specialty product for research applications in fields like proteomics.
Additive in Various Industrial Chemical Formulations
This compound (KMS) is utilized as an additive in a range of industrial chemical formulations due to its advantageous properties. It serves as a component in electrolytes for electrochemical applications, including supercapacitors and batteries, owing to its high ionic conductivity and stability. myskinrecipes.com In the electroplating industry, KMS is added to improve the quality and uniformity of metal coatings. myskinrecipes.com For instance, it is used in electrolytes for the electrodeposition of tin-lead solder in the electronics industry. procurementresource.com
The compound also finds application as a catalyst in various chemical reactions, such as alkyl group polymerization. procurementresource.comchemicalbook.com Furthermore, it is a component in the manufacturing of fatty acyl glycinate surfactants, which are used in the personal care and cosmetics industry. procurementresource.com Its role as a mild, non-corrosive reagent is valued in organic synthesis for reactions like esterifications and polymerizations. myskinrecipes.com The low toxicity and environmental friendliness of this compound make it a preferable option in certain green chemistry applications. myskinrecipes.com
Biological and Bio-Analytical Research Applications (Non-Clinical)
Utility in Electrophysiological Studies and Biochemical Buffers
This compound is a crucial component in intracellular solutions for patch-clamp electrophysiology, a technique for studying ion channels in living cells. uk.comresearchgate.net In these experiments, the pipette solution, which contains this compound, replaces the cell's cytoplasm. swharden.com The choice of the primary salt in this solution is critical, with potassium-based salts being preferred to mimic the high intracellular potassium concentration of neurons. uk.com
Compared to other potassium salts like potassium gluconate and potassium chloride, this compound offers several advantages. It has been shown to minimize the rundown of calcium-activated potassium currents and better preserve neuronal excitability. uk.com Research indicates that recordings of calcium-dependent afterhyperpolarization (AHP) currents in hippocampal neurons are more stable when this compound is used in the pipette solution. Additionally, this compound is reported to have a lower access resistance in some cases, which is attributed to the higher mobility of the methanesulfonate anion compared to gluconate. uk.comresearchgate.net Unlike potassium gluconate, which can chelate calcium and potentially precipitate, this compound has negligible calcium-binding capacity, ensuring more stable intracellular calcium levels during experiments. researchgate.netnih.gov
While both potassium gluconate and this compound are widely used, the selection often depends on the specific electrical properties being investigated, as some studies suggest this compound may affect repetitive firing properties. researchgate.net
Table 1: Comparison of Common Anions in Patch-Clamp Internal Solutions
| Anion | Advantages | Disadvantages | Calcium Binding |
| Methanesulfonate | Stable recordings, lower access resistance, preserves neuronal excitability. uk.comresearchgate.net | May affect repetitive firing properties. researchgate.net | Negligible. nih.gov |
| Gluconate | Commonly used, good for visualizing action potentials. swharden.com | Can precipitate, buffers calcium, may block certain K+ channels. uk.comresearchgate.net | Low affinity. uk.comnih.gov |
| Chloride | Minimizes liquid-liquid junction potentials, lower pipette resistance. uk.com | High intracellular concentration can alter inhibitory synaptic currents. uk.com | Not a significant chelator. |
This table provides a summary of the characteristics of different anions used in patch-clamp electrophysiology.
Applications in Laboratory Research and Chemical Building Blocks
In addition to its specific use in electrophysiology, this compound serves as a versatile reagent and chemical building block in broader laboratory research. cymitquimica.comamericanelements.comcymitquimica.com It is frequently employed in organic synthesis. cymitquimica.com One notable application is its use as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes. sigmaaldrich.com
The methanesulfonate group is a good leaving group in nucleophilic substitution reactions, making this compound a useful reagent for introducing this functional group into other molecules. The compound itself is stable under both oxidative and reductive conditions due to the strong sulfur-oxygen bonds. It is also utilized in the preparation of sulfonate esters. cymitquimica.com Due to its properties, it is a component in various chemical and biological research applications. cymitquimica.comfishersci.no
Environmental Fate and Remediation Studies
Natural Occurrence and Atmospheric Chemistry
Potassium methanesulfonate (B1217627) is an organometallic compound that plays a significant role in atmospheric chemistry. cymitquimica.com It is a salt of methanesulfonic acid (MSA), a key oxidation product of dimethyl sulfide (B99878) (DMS). researchgate.netacs.org
Dimethyl sulfide (DMS), a naturally occurring sulfur compound produced by marine phytoplankton, is the primary precursor to atmospheric methanesulfonic acid (MSA) and its salts. researchgate.netpnas.org The oxidation of DMS in the marine atmosphere is a complex process involving several steps and intermediate compounds. nih.gov This oxidation ultimately leads to the formation of low-volatility acids like MSA and sulfuric acid. nih.gov
In the marine boundary layer, DMS undergoes oxidation primarily by hydroxyl (OH) radicals. pnas.orgnih.gov This reaction can proceed through two main pathways: OH addition and H-abstraction. copernicus.org These pathways lead to the formation of various intermediate products, including hydroperoxymethyl thioformate (HPMTF). pnas.orgcopernicus.org Further oxidation of these intermediates results in the formation of MSA. copernicus.org
Once formed, MSA can react with cations present in sea spray aerosols, such as potassium ions (K+), to form methanesulfonate salts, including potassium methanesulfonate. researchgate.net This process is a significant pathway for the incorporation of sulfur into atmospheric aerosols.
The yield of MSA from DMS oxidation can be influenced by various factors, including temperature and the presence of other atmospheric constituents. nih.govcopernicus.org
Aerosol particles containing water-soluble compounds like this compound can act as cloud condensation nuclei (CCN). uni-muenchen.deresearchgate.net CCN are essential for the formation of cloud droplets. uni-muenchen.de The ability of an aerosol particle to act as a CCN depends on its size and chemical composition, which influences its hygroscopicity (ability to attract and hold water molecules). copernicus.orgnoaa.gov
Studies have shown a significant correlation between the concentration of water-soluble organic salts, including methanesulfonate, and CCN concentrations in the atmosphere. uni-muenchen.de The hygroscopicity of methanesulfonate salts contributes to their effectiveness as CCN. copernicus.org For instance, this compound is among the more hygroscopic methanesulfonate compounds. copernicus.org The presence of these compounds in the atmosphere can, therefore, impact cloud properties, such as cloud albedo and lifetime, which have implications for the Earth's radiation balance and climate. uni-muenchen.de
This compound, present in atmospheric aerosols, can undergo further chemical transformation through heterogeneous oxidation. This process involves the reaction of gas-phase oxidants, such as hydroxyl (OH) radicals, with substances on the surface of aerosol particles. researchgate.netacs.org
The heterogeneous oxidation of methanesulfonate by OH radicals is a recognized sink for this compound in the atmosphere. researchgate.net The rate of this reaction can be significant, with an estimated atmospheric lifetime of only a few days for MSA in the marine boundary layer under high OH radical concentrations. acs.orgacs.org
The reaction involves the dissociation of this compound to the methanesulfonate anion (CH₃SO₃⁻) in the aqueous phase of the aerosol. researchgate.netacs.org This anion then reacts with OH radicals. researchgate.netacs.org The reactivity of methanesulfonate with OH radicals can be influenced by factors such as the composition of the aerosol. For example, the presence of other inorganic salts can alter the reaction rate. copernicus.org
Environmental Transformation and Degradation Pathways
The transformation and degradation of this compound in the environment are primarily driven by atmospheric chemical processes.
The heterogeneous oxidation of the methanesulfonate ion by OH radicals leads to its fragmentation. researchgate.netacs.org A major fragmentation pathway involves the breaking of the carbon-sulfur bond, producing formaldehyde (B43269) (HCHO) and a sulfite (B76179) radical anion (SO₃•⁻). researchgate.netacs.org
The formaldehyde, being volatile, tends to partition back into the gas phase. researchgate.netacs.org The sulfite radical anion, however, can initiate a series of chain reactions within the aerosol phase, involving other inorganic sulfur radicals and ions. researchgate.netacs.org This radical chemistry is a key process controlling the chemical evolution of methanesulfonate in aerosols. researchgate.netacs.org
While atmospheric oxidation is the primary degradation pathway for this compound, its fate in other environmental compartments is also of interest. Due to its high water solubility, this compound is likely to be mobile in aquatic systems. thermofisher.comfishersci.com
Abiotic Degradation: Abiotic degradation refers to the breakdown of a substance by non-biological processes. encyclopedia.pub For methanesulfonate, this primarily involves chemical reactions such as hydrolysis and photolysis. Methanesulfonic acid is known to be chemically stable and resistant to hydrolysis under both acidic and alkaline conditions. rsc.org It is also resistant to strong oxidizing and reducing agents. rsc.org The primary abiotic degradation pathway in the environment is the atmospheric oxidation by hydroxyl radicals as detailed above.
Biotic Degradation: Biotic degradation involves the breakdown of substances by living organisms, primarily microorganisms. encyclopedia.pub Methanesulfonic acid is considered to be readily biodegradable. rsc.org Certain microorganisms, such as the methylotrophic bacterium strain M2, can utilize MSA as a source of carbon and sulfur for growth, leading to its complete mineralization to carbon dioxide, sulfate (B86663), and water. rsc.org It is believed that a variety of other aerobic and anaerobic microorganisms can also degrade MSA. rsc.org The degradation of organic compounds by microorganisms is influenced by various environmental factors, including the availability of nutrients and the presence of other organic compounds. researchgate.netnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 2386-56-3 | cymitquimica.com |
| Molecular Formula | CH₃KO₃S | americanelements.com |
| Appearance | White crystalline solid | cymitquimica.com |
| Solubility in Water | Highly soluble | cymitquimica.com |
| Hygroscopicity | Hygroscopic | cymitquimica.comthermofisher.com |
Interactive Data Table: Key Atmospheric Reactions and Rates
| Reaction | Product(s) | Significance | Source |
| DMS + OH Radical | MSA, H₂SO₄, HPMTF | Primary formation pathway for MSA in the marine atmosphere | pnas.orgnih.gov |
| Heterogeneous Oxidation of Methanesulfonate by OH Radical | Formaldehyde, Sulfite Radical Anion | Major atmospheric sink and transformation pathway for methanesulfonate | researchgate.netacs.org |
Environmental Monitoring and Remediation Technologies
The environmental presence of methanesulfonate, the anion of this compound, necessitates robust monitoring and remediation strategies. While methanesulfonic acid is considered biodegradable, the stability and solubility of the methanesulfonate anion can lead to its persistence in certain aquatic environments, posing challenges for both its detection and removal.
Analytical Challenges in Environmental Quantification of Methanesulfonate
The accurate quantification of methanesulfonate and related alkyl methanesulfonates in environmental matrices is a significant analytical task, often complicated by the low concentrations expected and the complexity of the samples. mdpi.com The primary challenges stem from the need for high sensitivity, selectivity, and methods that can overcome matrix interference. mdpi.comscispace.com
Several analytical techniques have been adapted to detect methanesulfonate-related compounds, primarily driven by the pharmaceutical industry's need to control potentially genotoxic impurities like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in drug substances. sigmaaldrich.comnih.gov These challenges are directly transferable to environmental monitoring, where target analyte levels can be even lower and sample matrices like wastewater or soil extracts are significantly more complex. mdpi.comnih.gov
Common analytical methods and their inherent challenges include:
Gas Chromatography (GC): Direct injection GC methods are often unsuitable for detecting methanesulfonate compounds due to their high boiling points and the potential for severe contamination of the GC column when analyzing complex samples. mdpi.com While headspace injection can be an alternative, the low volatility of these compounds limits its effectiveness. mdpi.com
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a more common approach, but methanesulfonates lack a strong chromophore, making direct UV detection insensitive for trace-level analysis. scispace.com To overcome this, a derivatization step is often required to attach a UV-absorbing molecule to the analyte. sigmaaldrich.comnih.govmdpi.com For example, reagents like N,N-diethyldithiocarbamate have been used to create derivatives that can be detected at lower concentrations. sigmaaldrich.comnih.gov However, this additional step can be complex, and the sample matrix can interfere with the derivatization reaction, potentially affecting accuracy and recovery rates. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the most robust and sensitive method for the direct analysis of methanesulfonates at very low levels. scispace.commdpi.com The use of Multiple Reaction Monitoring (MRM) mode provides high specificity and can achieve extremely low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) or even lower range. scispace.comresearchgate.net LC-MS/MS avoids the need for derivatization but requires careful method development to manage matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. scispace.com
Biosensors: Innovative approaches using whole-cell lux-biosensors have been developed to detect the presence and bioavailability of DNA-alkylating agents like MMS in environmental samples and organisms. mdpi.comnih.gov These biosensors can indicate the potential toxic effect of such compounds, providing a valuable tool for early-stage environmental risk assessment. mdpi.comnih.gov
A comparative overview of analytical methods highlights the trade-offs between sensitivity, complexity, and applicability.
Table 1: Comparison of Analytical Methods for Methanesulfonate Quantification
| Method | Principle | Advantages | Challenges & Limitations | Typical Limit of Quantification (LOQ) | Citations |
|---|---|---|---|---|---|
| HPLC-UV (with Derivatization) | Chromatographic separation followed by UV detection after chemical modification of the analyte. | Widely available instrumentation. | Requires complex and potentially inefficient derivatization; Susceptible to matrix interference; Lower sensitivity. | ~0.6 ppm | sigmaaldrich.comnih.gov |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | High specificity from mass detection. | Unsuitable for direct injection due to high boiling points; Headspace methods limited by low volatility of analytes. | >5 µg/g | scispace.comresearchgate.net |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive tandem mass spectrometry. | High sensitivity and specificity; No derivatization needed; Robust for complex matrices. | High instrument cost; Potential for ion suppression/enhancement (matrix effects) requiring careful validation. | ~0.4 µg/g | scispace.comresearchgate.net |
| Lux-Biosensors | Use of genetically modified bacteria that luminesce in the presence of specific chemical agents. | Indicates bioavailability and potential toxicity; Useful for early-stage screening. | Less specific than chemical analysis; Provides a measure of effect rather than direct concentration. | N/A (Detects effect at concentrations >0.1 mM) | mdpi.comnih.gov |
Applications in Water Treatment Processes
While the primary environmental focus is often on the detection and remediation of contaminants, this compound itself has applications within specific industrial water treatment contexts, particularly related to the electroplating industry. chemicalbook.com The methanesulfonate anion is known for its remarkable stability against hydrolysis and strong oxidizing agents. rsc.org
The primary role of this compound in this area is as a component in electroplating baths. Methanesulfonic acid-based systems, which include potassium salts, are used as electrolytes for the deposition of metals. These systems are often considered a safer alternative to traditional plating baths that use more hazardous acids.
However, the discharge of wastewater from these electroplating processes can introduce methanesulfonate into industrial effluent streams. Due to its high stability, the methanesulfonate anion is resistant to conventional biological wastewater treatments. rsc.org Therefore, its removal often requires more advanced and aggressive treatment methods.
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that are effective at degrading persistent organic pollutants. scirp.orgresearchgate.net AOPs rely on the in-situ generation of highly reactive species, most commonly the hydroxyl radical (•OH), to oxidize and mineralize recalcitrant compounds into simpler substances like carbon dioxide and water. researchgate.netarizona.edu
Common AOPs that would be applicable for the remediation of methanesulfonate-containing wastewater include:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light to generate hydroxyl radicals. mdpi.com
Ozonation (O₃): Ozone can be used alone or in combination with UV light or hydrogen peroxide to enhance radical production.
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and an iron catalyst (Fenton's reagent), sometimes enhanced with UV light (photo-Fenton), to produce hydroxyl radicals. mdpi.com
These technologies represent an effective, albeit energy-intensive, solution for treating industrial wastewater containing stable compounds like methanesulfonate, ensuring that effluent discharged into the environment meets regulatory standards. scirp.orgnih.gov
Future Research Directions and Emerging Trends
Exploration of New Synthetic Pathways and Green Synthesis Optimization
While the current primary synthesis of potassium methanesulfonate (B1217627) involves the neutralization of methanesulfonic acid with a potassium source, future research will likely focus on developing more sustainable and efficient synthetic routes. Key areas of exploration include:
Direct Synthesis: Investigating single-step reactions that bypass the need for pre-synthesized methanesulfonic acid, potentially using methane (B114726) and a potassium-containing oxidizing agent.
Electrochemical Synthesis: Exploring electrochemical methods for the production of methanesulfonate salts, which could offer a cleaner and more controlled reaction environment. rsc.org
Catalytic Routes: Developing novel catalytic systems that can facilitate the synthesis of potassium methanesulfonate under milder conditions with higher atom economy.
Green Solvents: Optimizing synthesis processes by utilizing environmentally benign solvents to minimize the environmental impact of production. Methanesulfonic acid itself is considered a green acid due to its biodegradability and low toxicity. rsc.orgresearchgate.net
Table 1: Comparison of Current and Potential Future Synthesis Methods for this compound
| Feature | Current Neutralization Method | Potential Future Green Methods |
| Starting Materials | Methanesulfonic acid, Potassium hydroxide (B78521)/carbonate | Methane, Potassium source, Oxidizing agent |
| Key Advantage | High purity, well-established | Potentially lower cost, reduced environmental impact |
| Key Challenge | Relies on pre-synthesized acid | Development of efficient catalysts and reaction conditions |
| Byproducts | Water | Potentially fewer and less hazardous byproducts |
Deeper Understanding of Structure-Property Relationships in Complex Systems
A thorough understanding of the relationship between the structure of this compound and its physical and chemical properties is crucial for designing new materials and applications. Future research will delve into:
Solid-State Structure: While the crystal structure of this compound has been determined, further studies under different conditions (e.g., high pressure, low temperature) could reveal new polymorphic forms with unique properties. researchgate.netroyalsocietypublishing.org The potassium ion in this compound exhibits variable coordination (6-, 7-, and 9-fold), which is more complex than the 4-fold coordination of lithium in lithium methanesulfonate. researchgate.net
Solution Chemistry: Investigating the behavior of this compound in various solvents and complex mixtures, including its interactions with other ions and molecules. This is particularly important for its applications in electrolytes and as a biochemical buffer.
Ionic Liquids: Exploring the role of the methanesulfonate anion in the formation and properties of ionic liquids, which have a wide range of potential applications.
Expansion of Electrochemical and Materials Science Applications
This compound's favorable electrochemical properties, such as its high solubility and conductivity, make it a promising candidate for a variety of applications in electrochemistry and materials science. Future research will likely focus on:
Energy Storage: Developing and optimizing electrolytes containing this compound for advanced battery technologies, including lithium-ion, sodium-ion, and redox flow batteries. rsc.org
Electrodeposition and Plating: Expanding the use of methanesulfonate-based electrolytes for the electrodeposition of a wider range of metals and alloys, offering a safer alternative to traditional hazardous acids. rsc.org
Catalysis: Investigating the use of this compound as a catalyst or co-catalyst in various organic and inorganic reactions. sigmaaldrich.com
Polymer Science: Exploring the incorporation of the methanesulfonate group into polymer structures to create new materials with tailored properties for applications such as membranes and ion-exchange resins.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools for predicting the properties and behavior of chemical systems, thereby guiding experimental research. Future computational studies on this compound will likely involve:
Quantum Chemical Calculations: Employing high-level quantum chemical methods to accurately predict the electronic structure, spectroscopic properties, and reactivity of this compound.
Molecular Dynamics Simulations: Using molecular dynamics simulations to study the behavior of this compound in solution, including its solvation structure and transport properties.
Materials Simulation: Applying computational materials science techniques to predict the properties of new materials based on this compound, such as its performance in battery electrolytes or as a component in solid-state devices.
Development of Ultra-Sensitive and Selective Analytical Methods
The ability to accurately detect and quantify this compound and related methanesulfonate compounds is essential for quality control, environmental monitoring, and research. Future efforts in this area will focus on:
Chromatographic Techniques: Developing more advanced high-performance liquid chromatography (HPLC) and ion chromatography (IC) methods with improved sensitivity and selectivity for the analysis of methanesulfonates. nih.govnih.govthermofisher.com
Mass Spectrometry: Utilizing the power of mass spectrometry, particularly in combination with chromatographic separation, for the trace-level detection of methanesulfonate in complex matrices. google.com
Sensor Technology: Designing and fabricating novel sensors capable of real-time and in-situ detection of methanesulfonate ions.
Derivatization Strategies: Creating new derivatization reagents and methods to enhance the detectability of methanesulfonates in various analytical platforms. nih.govnih.gov
Investigation of Environmental Impact and Sustainable Applications
As the use of this compound expands, a thorough understanding of its environmental fate and the development of sustainable applications become increasingly important. Future research will address:
Biodegradation Pathways: Elucidating the detailed mechanisms of microbial degradation of the methanesulfonate anion in different environmental compartments. Methanesulfonate is known to be biodegradable. rsc.orgrsc.org
Ecotoxicology: Conducting comprehensive studies to assess the potential long-term ecological effects of this compound on various organisms. Current information suggests low potential for ecological harm. canada.ca
Circular Economy: Exploring the potential for recycling and reusing methanesulfonate-containing solutions from industrial processes, such as electroplating baths, to minimize waste and promote a circular economy. nbinno.com
Green Chemistry Applications: Further promoting the use of methanesulfonic acid and its salts as environmentally friendly alternatives to more hazardous chemicals in a wide range of industrial applications. rsc.orgnbinno.comrsc.org
Table 2: Summary of Future Research Directions for this compound
| Research Area | Key Objectives | Potential Impact |
| Synthesis | Develop green and efficient synthetic routes. | More sustainable and cost-effective production. |
| Structure-Property | Elucidate detailed relationships in complex systems. | Design of new materials with tailored properties. |
| Applications | Expand use in batteries, electroplating, and catalysis. | Advances in energy storage and materials science. |
| Computational Modeling | Predict properties and guide experimental work. | Accelerated discovery of new applications. |
| Analytical Methods | Develop ultra-sensitive and selective detection techniques. | Improved quality control and environmental monitoring. |
| Sustainability | Investigate environmental impact and develop green applications. | Enhanced environmental stewardship and circular economy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
